GSK1521498 free base (hydrochloride)
Description
The exact mass of the compound GSK1521498 hydrochloride is 438.1422807 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality GSK1521498 free base (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GSK1521498 free base (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[2,6-difluoro-4-[3-(1H-1,2,4-triazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4.ClH/c25-22-11-19(15-6-3-7-18(8-15)24-28-14-29-30-24)12-23(26)21(22)13-27-20-9-16-4-1-2-5-17(16)10-20;/h1-8,11-12,14,20,27H,9-10,13H2,(H,28,29,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHUHXBWBZOSOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC3=C(C=C(C=C3F)C4=CC(=CC=C4)C5=NC=NN5)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007578-24-6 | |
| Record name | N-{[3,5-difluoro-3'-(1H-1,2,4-triazol-3-yl)-4-biphenylyl]methyl}-2,3-dihydro-1H-inden-2-amine hydrochloride(1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of GSK1521498 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1521498 is a potent and selective antagonist of the μ-opioid receptor (MOR), which has been investigated for its potential therapeutic applications in disorders related to compulsive consumption, such as binge eating, alcohol dependence, and substance abuse.[] This technical guide provides a comprehensive overview of the core chemical properties of the GSK1521498 free base, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Core Chemical Properties
The fundamental chemical and physical properties of GSK1521498 free base are summarized in the tables below. These data are essential for its handling, formulation, and interpretation in experimental settings.
| Identifier | Value |
| IUPAC Name | N-{[3,5-difluoro-3'-(1H-1,2,4-triazol-3-yl)-[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-inden-2-amine |
| CAS Number | 1007573-18-3 |
| SMILES | C1C(CC2=CC=CC=C21)NCC3=C(C=C(C=C3F)C4=CC(=CC=C4)C5=NC=NN5)F[] |
| Physicochemical Property | Value | Notes |
| Molecular Formula | C24H20F2N4 | [] |
| Molecular Weight | 402.44 g/mol | [] |
| Appearance | Solid powder | [] |
| Melting Point | 606.9 ± 65.0 °C (Predicted) | [] |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | at 20 °C[] |
| Solubility | 10 mM in DMSO | [] |
| Aqueous solubility data for the free base is not readily available. A protocol for preparing a 1.67 mg/mL solution in a mixture of DMSO and corn oil has been described.[2] |
Mechanism of Action and Signaling Pathway
GSK1521498 acts as a selective antagonist at the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). In its native state, the MOR is coupled to inhibitory G proteins (Gi/o). Agonist binding to the MOR triggers a conformational change, leading to the exchange of GDP for GTP on the Gα subunit, and the subsequent dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effector proteins. The primary signaling pathway involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).
As an antagonist, GSK1521498 binds to the MOR but does not induce the conformational change required for G protein activation. Instead, it competitively blocks the binding of endogenous and exogenous MOR agonists, thereby inhibiting their effects. This blockade prevents the downstream signaling cascade, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels compared to the agonist-stimulated state.
References
In-Depth Technical Guide: Solubility Profile of GSK1521498 Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of GSK1521498 hydrochloride salt, a potent and selective μ-opioid receptor antagonist.[1] While specific quantitative solubility data for this compound is not extensively available in the public domain, this document synthesizes established principles of hydrochloride salt solubility, outlines detailed experimental protocols for its determination, and presents relevant physicochemical and pharmacological contexts.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development. Key parameters such as solubility, pKa, logP, and melting point dictate a compound's behavior in various physiological and formulation environments.
Table 1: Physicochemical Properties of GSK1521498 Hydrochloride Salt
| Property | Value | Remarks |
| IUPAC Name | N-({3,5-Difluoro-3'-(1H-1,2,4-triazol-3-yl)-[1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-inden-2-amine hydrochloride | --- |
| Molecular Formula | C₂₄H₂₁ClF₂N₄ | For the hydrochloride salt. |
| Molecular Weight | 438.9 g/mol | For the hydrochloride salt. |
| Melting Point | Data not publicly available | The melting point of a hydrochloride salt is typically a sharp, well-defined temperature and is higher than that of the corresponding free base. |
| pKa | Data not publicly available | As the hydrochloride salt of a basic amine, the pKa value is critical in determining the pH-dependent solubility. The pKa of the conjugate acid is expected to be in the physiological pH range. |
| LogP | Data not publicly available | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. For a hydrochloride salt, the apparent partition coefficient (LogD) will be pH-dependent. Generally, the salt form is more hydrophilic than the free base.[2][3] |
Solubility Profile
The aqueous and solvent solubility of GSK1521498 hydrochloride salt is a critical determinant of its biopharmaceutical properties, including dissolution rate and oral bioavailability. As a hydrochloride salt of a weakly basic compound, its aqueous solubility is expected to be significantly pH-dependent.[4]
Aqueous Solubility:
The solubility of GSK1521498 hydrochloride salt in aqueous media is anticipated to be higher at lower pH values. In acidic environments, such as the stomach, the compound will exist predominantly in its protonated, more soluble cationic form. As the pH increases towards the pKa of the compound and beyond, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. This pH-dependent solubility is a crucial consideration for oral formulation design.[4][5]
Solvent Solubility:
While specific quantitative data is not available for GSK1521498 hydrochloride salt, general solubility trends for similar hydrochloride salts suggest the following:
-
High Solubility: Expected in polar protic solvents like water and methanol (B129727).
-
Moderate to High Solubility: Often observed in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).
-
Lower Solubility: Generally found in less polar organic solvents.
It is important to note that the formation of hydrochloride salts is a common strategy to enhance the aqueous solubility of basic drug candidates.[6]
Table 2: Expected Solubility of GSK1521498 Hydrochloride Salt in Various Solvents
| Solvent | Expected Solubility | Rationale |
| Water (pH < pKa) | High | The compound is protonated and forms favorable interactions with polar water molecules. |
| Water (pH > pKa) | Low | The uncharged free base is less polar and has lower aqueous solubility. |
| Ethanol (B145695) | Soluble | Ethanol is a polar protic solvent capable of hydrogen bonding. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetone | Sparingly Soluble to Soluble | Acetone is a polar aprotic solvent with moderate solvating power for salts. |
| Acetonitrile | Sparingly Soluble | Acetonitrile is a polar aprotic solvent, but generally a weaker solvent for salts than DMSO or water. |
| Dichloromethane | Poorly Soluble | As a nonpolar solvent, it is not expected to effectively solvate the ionic hydrochloride salt. |
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standard experimental protocols that can be employed to characterize GSK1521498 hydrochloride salt.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7][8][9]
Objective: To determine the saturation concentration of GSK1521498 hydrochloride salt in a specific solvent or buffer at a controlled temperature.
Materials:
-
GSK1521498 hydrochloride salt
-
Selected solvents (e.g., water, pH buffers, ethanol, DMSO)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical method
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of GSK1521498 hydrochloride salt to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[7]
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
After equilibration, allow the samples to stand to permit the sedimentation of excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration. This step is critical to prevent artificially high solubility readings.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of GSK1521498 in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculate the original solubility in the test solvent, accounting for the dilution factor.
Caption: Shake-Flask Solubility Determination Workflow.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[10]
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of GSK1521498.
Materials:
-
GSK1521498 hydrochloride salt
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Calibrated pH meter and electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh and dissolve a known amount of GSK1521498 hydrochloride salt in a solution of known ionic strength (e.g., 0.15 M KCl).[10]
-
If starting with the salt, titrate the solution with a standardized NaOH solution. If starting with the free base, titrate with a standardized HCl solution.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point, and subsequently the pKa.[11]
LogP Determination (Shake-Flask Method)
This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water.[12]
Objective: To determine the octanol-water partition coefficient (LogP) of GSK1521498.
Materials:
-
GSK1521498 hydrochloride salt
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
Vials or separatory funnels
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a solution of GSK1521498 in either the aqueous or organic phase.
-
Add a known volume of this solution to a known volume of the other immiscible phase in a vial.
-
Agitate the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Separate the two phases by centrifugation.
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of GSK1521498 in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Mechanism of Action and Signaling Pathway
GSK1521498 is a selective μ-opioid receptor antagonist and, under certain conditions of receptor overexpression, exhibits inverse agonist properties.[13][14] The μ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist (e.g., morphine, endorphins), initiates a signaling cascade leading to analgesia and other effects.[15][16] As an antagonist, GSK1521498 binds to the μ-opioid receptor but does not elicit a response, thereby blocking the effects of endogenous or exogenous agonists.[17][18] As an inverse agonist, it can reduce the basal activity of the receptor.[13]
The canonical signaling pathway for the μ-opioid receptor involves the inhibition of adenylyl cyclase and the modulation of ion channels.[15][16]
Caption: μ-Opioid Receptor Signaling and GSK1521498 Action.
Conclusion
This technical guide has provided a detailed framework for understanding the solubility profile of GSK1521498 hydrochloride salt. While specific quantitative data remains proprietary, the principles outlined herein, based on the behavior of similar hydrochloride salts, offer valuable insights for researchers and drug development professionals. The provided experimental protocols serve as a robust starting point for in-house characterization of this and other similar compounds. Furthermore, understanding the compound's mechanism of action within the μ-opioid receptor signaling pathway is crucial for interpreting its pharmacological effects. Future work should aim to generate precise experimental data for GSK1521498 hydrochloride salt to further refine formulation and development strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrochloride - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. byjus.com [byjus.com]
- 12. acdlabs.com [acdlabs.com]
- 13. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The novel mu-opioid antagonist, GSK1521498, reduces ethanol consumption in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mu opioid receptor antagonists: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK1521498: A Technical Guide to its Mechanism of Action as a Mu-Opioid Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1521498 is a novel, selective antagonist of the mu-opioid receptor (MOR) that has garnered significant interest for its potential in treating disorders related to compulsive reward-seeking behaviors.[1][2] A key feature of its pharmacological profile is its ability to act as an inverse agonist at the MOR. This technical guide provides an in-depth analysis of the mechanism of action of GSK1521498, focusing on its interaction with the MOR and the subsequent impact on downstream signaling pathways. The information presented herein is a synthesis of available preclinical data, intended to inform further research and drug development efforts in the field of opioid receptor pharmacology.
Core Mechanism of Action: State-Dependent Inverse Agonism
GSK1521498 is a high-affinity, selective antagonist for the human mu-opioid receptor (MOR).[1] It binds to the same orthosteric site as the classical antagonist naloxone.[1] Critically, the functional activity of GSK1521498 is not that of a simple neutral antagonist. Instead, it exhibits inverse agonism, a phenomenon where the ligand not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor.
However, a crucial finding is that the inverse agonist properties of GSK1521498 are context-dependent. This effect is most pronounced in experimental systems where the MOR is highly overexpressed or in tissues from subjects with a history of chronic morphine treatment.[1] In contrast, at lower, more physiologically relevant levels of MOR expression, GSK1521498 behaves more like a neutral antagonist, having no significant effect on basal receptor activity.[1] This state-dependent inverse agonism suggests a nuanced mechanism of action that may be particularly relevant in conditions of receptor upregulation or sensitization, such as in chronic opioid use.
Quantitative Data: Binding Affinity and Potency
The following tables summarize the quantitative data for GSK1521498 and comparator ligands at various opioid receptors.
Table 1: Opioid Receptor Binding Affinity of GSK1521498 and Comparator Antagonists [1]
| Compound | Human MOR (pKi) | Human DOR (pKi) | Human KOR (pKi) | Human NOR (pKi) |
| GSK1521498 | 9.2 ± 0.1 | 8.0 ± 0.1 | 8.0 ± 0.1 | 7.2 ± 0.1 |
| Naltrexone | 8.8 ± 0.1 | 8.1 ± 0.1 | 8.6 ± 0.1 | 7.4 ± 0.1 |
| 6-β-naltrexol | 8.8 ± 0.1 | 7.8 ± 0.1 | 8.0 ± 0.1 | 7.0 ± 0.1 |
Data are presented as mean ± SEM. pKi is the negative logarithm of the inhibitory constant (Ki).
Table 2: Functional Activity of GSK1521498 and Comparator Ligands at the Mu-Opioid Receptor in a [³⁵S]GTPγS Binding Assay [1]
| Compound | Activity in High MOR Expression System | Effect on Basal [³⁵S]GTPγS Binding |
| GSK1521498 | Inverse Agonist | Inhibition (up to 18%) |
| Naltrexone | Partial Agonist | Enhancement (~40%) |
| Naloxone | Partial Agonist | Enhancement (~20%) |
| 6-β-naltrexol | Partial Agonist | Enhancement (~30%) |
| Nalmefene | Partial Agonist | Enhancement (~20%) |
Signaling Pathways
G-Protein Coupling
The primary mechanism through which GSK1521498 exerts its inverse agonist effect is by modulating the interaction between the MOR and its associated G-proteins. In its basal state, the MOR can exhibit a low level of constitutive activity, leading to G-protein activation even in the absence of an agonist. GSK1521498, particularly in systems with high receptor expression, binds to the MOR and stabilizes it in an inactive conformation, thereby reducing this basal G-protein signaling.[1] This is evidenced by its ability to inhibit basal [³⁵S]GTPγS binding, a direct measure of G-protein activation.[1]
Caption: GSK1521498's effect on MOR G-protein signaling.
cAMP and β-Arrestin Signaling Pathways
Currently, there is a lack of published data specifically investigating the effects of GSK1521498 on the adenylyl cyclase/cAMP and β-arrestin signaling pathways downstream of the mu-opioid receptor. While MOR activation typically leads to the inhibition of adenylyl cyclase and subsequent recruitment of β-arrestin for desensitization and internalization, the modulatory effects of GSK1521498 on these specific pathways have not been characterized. Further research is required to fully elucidate the complete signaling profile of this compound.
Experimental Protocols
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of GSK1521498 for the mu-opioid receptor.
-
Cell Line: HEK293 cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]naloxone, a potent MOR antagonist.
-
Procedure:
-
Cell membranes are prepared from the HEK293-MOR cells.
-
Membranes are incubated with a fixed concentration of [³H]naloxone and varying concentrations of the competing ligand (GSK1521498 or other compounds).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific [³H]naloxone binding against the log concentration of the competing ligand. The IC50 (concentration of competing ligand that displaces 50% of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.[1]
Caption: Workflow for the radioligand displacement binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a ligand to stimulate G-protein activation by the MOR.
-
Cell Line: CHO cells overexpressing the human mu-opioid receptor.
-
Radioligand: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP that binds to activated Gα subunits.
-
Procedure:
-
Cell membranes are prepared from the CHO-MOR cells.
-
To assess inverse agonism, membranes are incubated with varying concentrations of GSK1521498 in the presence of GDP and [³⁵S]GTPγS.
-
To assess antagonism, membranes are incubated with a fixed concentration of an agonist (e.g., DAMGO) and varying concentrations of GSK1521498.
-
The reaction is incubated to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
The reaction is terminated by rapid filtration.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: For inverse agonism, data are expressed as a percentage of basal [³⁵S]GTPγS binding. For antagonism, concentration-response curves are generated to determine the potency of the antagonist.[1]
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Conclusion and Future Directions
GSK1521498 is a selective mu-opioid receptor antagonist with a unique, state-dependent inverse agonist profile. Its ability to reduce basal MOR activity in settings of receptor overexpression or chronic agonist exposure suggests a therapeutic potential that may differ from traditional neutral antagonists. The provided data on its binding affinity and functional activity at the G-protein level offer a solid foundation for its characterization.
However, a significant gap in the understanding of GSK1521498's mechanism of action remains the absence of data on its effects on the cAMP and β-arrestin signaling pathways. Future research should prioritize the investigation of these pathways to build a complete picture of its signaling profile. Such studies will be invaluable in elucidating the full therapeutic potential and potential liabilities of GSK1521498 and in guiding the development of the next generation of MOR-targeted therapeutics.
References
- 1. Adenylyl cyclase superactivation induced by long-term treatment with opioid agonist is dependent on receptor localized within lipid rafts and is independent of receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Selectivity of GSK1521498 for Mu, Delta, and Kappa Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological selectivity of GSK1521498 for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The information presented herein is compiled from preclinical research and is intended to inform professionals in the fields of pharmacology and drug development.
Core Focus: Receptor Selectivity and Functional Profile
GSK1521498, identified as N-{[3,5-difluoro-3′-(1H-1,2,4-triazol-3-yl)-4-biphenylyl]methyl}-2,3-dihydro-1H-inden-2-amine phosphate (B84403) (1:1), is a novel opioid receptor antagonist.[1] Its development has been geared towards addressing disorders related to compulsive consumption.[1] A critical aspect of its pharmacological profile is its selectivity for the mu-opioid receptor (MOR) over the delta (DOR) and kappa (KOR) opioid receptors.
Quantitative Analysis of Receptor Binding and Antagonist Potency
The selectivity of GSK1521498 has been quantified through various in vitro assays, primarily radioligand binding and functional assays. These studies have consistently demonstrated a preferential affinity and antagonist activity at the mu-opioid receptor.
Table 1: Antagonist Potency (fpKi) of GSK1521498 at Human Opioid Receptors
| Receptor Subtype | Antagonist Potency (fpKi) |
| Mu (MOPr) | 9.9 |
| Delta (DOPr) | 8.7 |
| Kappa (KOPr) | 8.7 |
| Nociceptin (B549756) (NOPr) | 7.9 |
fpKi is the negative logarithm of the antagonist equilibrium dissociation constant determined from functional assays.
Based on these functional potency values, GSK1521498 demonstrates approximately 14-fold selectivity for the mu-opioid receptor over both the delta and kappa opioid receptors, and about 100-fold selectivity over the nociceptin receptor.[1] Other in vitro affinity assays have indicated a selectivity of greater than 10-fold for human MOR and over 50-fold for rat MOR when compared to KOR and DOR.[2]
In addition to its antagonist activity, GSK1521498 has been shown to exhibit inverse agonist properties under specific experimental conditions, such as in cells with high expression levels of the mu-opioid receptor.[1][3][4] This is characterized by its ability to reduce the basal signaling activity of the receptor in the absence of an agonist.[1]
Experimental Methodologies
The characterization of GSK1521498's interaction with opioid receptors has been primarily achieved through radioligand binding assays and [³⁵S]GTPγS functional assays.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound to a specific receptor. For GSK1521498, competitive binding assays were utilized.
-
Objective: To determine the ability of GSK1521498 to displace a radiolabeled ligand from the mu-opioid receptor.
-
Cell Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably overexpressing the human mu-opioid receptor.[1]
-
Radioligand: [³H]naloxone was used as the radiolabeled antagonist for the mu-opioid receptor.[1]
-
Procedure:
-
Cell membranes were incubated with a fixed concentration of [³H]naloxone.
-
Increasing concentrations of GSK1521498 were added to the incubation mixture.
-
The reaction was allowed to reach equilibrium.
-
The amount of bound radioactivity was measured after separating the bound from the free radioligand, typically by rapid filtration.
-
-
Data Analysis: The concentration of GSK1521498 that inhibits 50% of the specific binding of [³H]naloxone (IC₅₀) was determined. This value can be used to calculate the inhibitory constant (Ki).
[³⁵S]GTPγS Binding Assays
This functional assay measures the activation of G proteins coupled to a receptor, providing an indication of a compound's agonist, antagonist, or inverse agonist activity.
-
Objective: To determine the functional effect of GSK1521498 on G protein activation at mu, delta, and kappa opioid receptors.
-
Cell Preparation: Membranes from CHO cells overexpressing either the human mu, delta, or kappa opioid receptor were used.[1]
-
Reagents:
-
[³⁵S]GTPγS: A non-hydrolyzable analog of GTP that binds to activated G proteins.
-
Agonists: Methionine-enkephalin (Met-Enk) for MOPr and DOPr, and dynorphin (B1627789) for KOPr were used to stimulate receptor activity.[1]
-
-
Procedure for Antagonism:
-
Cell membranes were incubated with [³⁵S]GTPγS, GDP, and a fixed concentration of the respective agonist.
-
Increasing concentrations of GSK1521498 were added.
-
The amount of bound [³⁵S]GTPγS was quantified to measure the extent of G protein activation.
-
-
Procedure for Inverse Agonism:
-
Cell membranes were incubated with [³⁵S]GTPγS and GDP in the absence of an agonist.
-
Increasing concentrations of GSK1521498 were added.
-
A decrease in basal [³⁵S]GTPγS binding indicates inverse agonist activity.[1]
-
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Canonical Gαi/o-coupled signaling pathway for the mu-opioid receptor, illustrating the antagonistic action of GSK1521498.
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay to determine functional activity.
References
- 1. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Pharmacological Profile of GSK1521498: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1521498 is a novel, potent, and selective μ-opioid receptor (MOR) antagonist with properties of an inverse agonist. It has been investigated for its therapeutic potential in disorders characterized by compulsive consumption and reward-seeking behaviors, such as addiction and binge eating. This technical guide provides a comprehensive overview of the pharmacological profile of GSK1521498 free base, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Mechanism of Action
GSK1521498 exerts its pharmacological effects primarily through its interaction with the μ-opioid receptor, a G protein-coupled receptor (GPCR). Unlike neutral antagonists that simply block the receptor, GSK1521498 is characterized as an inverse agonist. This means that it not only blocks the binding of agonists like endorphins but also reduces the basal, constitutive activity of the μ-opioid receptor, promoting an inactive conformational state. This inverse agonism is particularly evident in systems with high receptor expression or following prolonged exposure to agonists like morphine.[1]
The endogenous opioid system, particularly the μ-opioid receptors, plays a crucial role in mediating the rewarding and motivational aspects of pleasurable stimuli, including food and drugs of abuse.[2] By antagonizing and reducing the basal activity of these receptors, GSK1521498 is thought to attenuate the reinforcing properties of such stimuli, thereby reducing compulsive consumption and seeking behaviors.[1][3]
Data Presentation: Quantitative Pharmacology
The following tables summarize the key quantitative data characterizing the pharmacological profile of GSK1521498.
Table 1: Opioid Receptor Binding Affinity of GSK1521498
| Receptor Subtype | Ligand | Ki (nM) | Species | Assay Type | Reference |
| μ (mu) | GSK1521498 | ~1.0 | Human (recombinant) | Radioligand Binding | [3] |
| δ (delta) | GSK1521498 | >100 | Human (recombinant) | Radioligand Binding | [3] |
| κ (kappa) | GSK1521498 | >100 | Human (recombinant) | Radioligand Binding | [3] |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity of GSK1521498
| Assay Type | Parameter | Value | Cell Line | Comments | Reference |
| [35S]GTPγS Binding | Efficacy | Inverse Agonist | CHO cells expressing human MOR | Effect observed at high receptor expression levels. | [1] |
| [35S]GTPγS Binding | Efficacy | Neutral Antagonist | CHO cells expressing human MOR | Effect observed at low receptor expression levels. | [1] |
[35S]GTPγS binding assays measure the functional consequence of GPCR activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
Table 3: Pharmacokinetic Parameters of GSK1521498 in Humans (Oral Administration)
| Parameter | Value | Population | Study Conditions | Reference |
| Tmax (hours) | 2 - 5 | Healthy Volunteers | Single and multiple doses (2, 5, 10 mg) | [2] |
| Steady State | ~7 days | Healthy Volunteers | Once-daily administration | [2] |
| Dose Proportionality | Slightly greater than dose-proportional | Healthy Volunteers | 2, 5, and 10 mg doses | [2] |
Tmax is the time to reach the maximum plasma concentration.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of GSK1521498.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of GSK1521498 for the μ, δ, and κ opioid receptors.
Materials:
-
Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human μ, δ, or κ opioid receptor.
-
Radioligand: [3H]-diprenorphine (a non-selective opioid antagonist) or a subtype-selective radioligand.
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Test Compound: GSK1521498 free base.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with the radioligand at a concentration close to its Kd value and varying concentrations of GSK1521498.
-
Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess naloxone).
-
Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of GSK1521498 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assays
These functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a GPCR.
Objective: To characterize the functional activity of GSK1521498 at the μ-opioid receptor.
Materials:
-
Membrane Preparations: Membranes from CHO cells expressing the human μ-opioid receptor.
-
Radioligand: [35S]GTPγS.
-
Agonist Control: DAMGO (a potent and selective μ-opioid agonist).
-
Test Compound: GSK1521498 free base.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine diphosphate.
-
Filtration System and Scintillation Counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with varying concentrations of GSK1521498 in the assay buffer containing GDP for 15-30 minutes at 30°C.
-
Initiation: Initiate the reaction by adding [35S]GTPγS.
-
Incubation: Incubate for 60 minutes at 30°C to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Quantification: Wash the filters and quantify the bound radioactivity as described for the radioligand binding assay.
-
Data Analysis:
-
To assess for inverse agonism , measure the effect of GSK1521498 on basal [35S]GTPγS binding in the absence of an agonist. A decrease in basal binding indicates inverse agonism.
-
To assess for antagonism , measure the ability of GSK1521498 to inhibit the stimulation of [35S]GTPγS binding by a known agonist like DAMGO.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of GSK1521498.
Caption: Signaling pathway of the μ-opioid receptor, illustrating the opposing effects of an agonist and an inverse agonist like GSK1521498.
Caption: Experimental workflow for a competitive radioligand binding assay to determine the binding affinity of GSK1521498.
Caption: Experimental workflow for a [35S]GTPγS binding assay to determine the functional activity of GSK1521498.
Conclusion
GSK1521498 is a potent and selective μ-opioid receptor inverse agonist. Its ability to modulate the endogenous opioid system provides a strong rationale for its investigation in disorders of compulsive consumption. The data and methodologies presented in this guide offer a comprehensive overview of its pharmacological profile, providing a valuable resource for researchers and drug development professionals in the field. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
The Discovery and Development of GSK1521498: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1521498 is a novel, selective μ-opioid receptor (MOR) antagonist that has been investigated for its potential in treating disorders related to compulsive reward-driven behaviors, such as alcohol dependence and binge eating. This technical guide provides a comprehensive overview of the discovery and development history of GSK1521498, detailing its mechanism of action, preclinical findings, and clinical trial data. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Discovery and Mechanism of Action
Identification as a Selective μ-Opioid Receptor Antagonist
GSK1521498, chemically known as N-{[3,5-difluoro-3'-(1H-1,2,4-triazol-3-yl)-4-biphenylyl]methyl}-2,3-dihydro-1H-inden-2-amine, was identified as a potent and selective antagonist of the μ-opioid receptor. In vitro affinity assays demonstrated its high selectivity for the human MOR, with a more than 10-fold selectivity over κ-opioid receptors (KOR) and δ-opioid receptors (DOR). For the rat MOR, the selectivity was even greater, at over 50-fold compared to KOR and DOR[1].
Inverse Agonist Properties
Further investigations into its pharmacological profile revealed that GSK1521498 exhibits inverse agonist properties at the μ-opioid receptor. This means that in addition to blocking the effects of opioid agonists, it can also reduce the basal, constitutive activity of the receptor. This inverse agonism was particularly evident in systems with high MOR expression or following prolonged exposure to morphine[1][2]. In contrast, the commonly used opioid antagonist naltrexone (B1662487) has been shown to exhibit partial agonist activity under some conditions[2][3]. This distinction in the mechanism of action may contribute to the observed differences in their behavioral effects.
Signaling Pathway
As a μ-opioid receptor antagonist and inverse agonist, GSK1521498 is understood to modulate downstream signaling pathways typically associated with MOR activation. The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
As an inverse agonist, GSK1521498 is hypothesized to stabilize the inactive conformation of the MOR, thereby reducing its basal signaling activity. This would lead to a relative increase in adenylyl cyclase activity and cAMP levels compared to the basal state.
References
In Vitro Characterization of GSK1521498: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of GSK1521498, a novel opioid receptor antagonist. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding the binding profile, functional activity, and mechanism of action of this compound.
Introduction
GSK1521498, N-{[3,5-difluoro-3'-(1H-1,2,4-triazol-3-yl)-4-biphenylyl]methyl}-2,3-dihydro-1H-inden-2-amine, is a potent and selective antagonist of the mu-opioid receptor (MOR).[1][2] It has been investigated for its potential therapeutic applications in disorders characterized by compulsive behaviors, such as binge eating and substance abuse.[3][4] This document details the in vitro experiments that define its pharmacological profile.
Binding Affinity and Selectivity
The binding affinity of GSK1521498 for various opioid receptors has been determined through radioligand competition binding assays. These studies are crucial for establishing the compound's potency and selectivity.
Data Presentation: Opioid Receptor Binding Affinity of GSK1521498
| Receptor Subtype | Species | pKi | Ki (nM) | Selectivity vs. MOR | Reference |
| Mu-Opioid Receptor (MOR) | Human | 9.38 | 0.42 | - | [5] |
| Kappa-Opioid Receptor (KOR) | Human | < 8 | >100 | >10-fold | [3][4] |
| Delta-Opioid Receptor (DOR) | Human | < 8 | >100 | >10-fold | [3][4] |
| Mu-Opioid Receptor (MOR) | Rat | - | - | - | [3][4] |
| Kappa-Opioid Receptor (KOR) | Rat | - | - | >50-fold | [3][4] |
| Delta-Opioid Receptor (DOR) | Rat | - | - | >50-fold | [3][4] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity is expressed as the ratio of Ki values (Ki of KOR or DOR / Ki of MOR).
Functional Activity
The functional activity of GSK1521498 has been assessed using [³⁵S]GTPγS binding assays, which measure the activation of G proteins following receptor stimulation. These assays have demonstrated that GSK1521498 acts as a competitive antagonist and, under certain experimental conditions, an inverse agonist at the mu-opioid receptor.
Data Presentation: Functional Activity of GSK1521498
| Assay Type | Receptor | Activity | Key Findings | Reference |
| [³⁵S]GTPγS Binding | Mu-Opioid Receptor | Antagonist | Completely antagonizes MOR activation by agonists. | [5] |
| [³⁵S]GTPγS Binding | Mu-Opioid Receptor | Inverse Agonist | Exhibits inverse agonism when the receptor is overexpressed or in tissue from morphine-pretreated mice. | [5] |
Mechanism of Action
In vitro studies have elucidated that GSK1521498 competitively binds to the orthosteric site of the mu-opioid receptor. This is supported by evidence showing that it completely displaces the binding of radiolabeled naloxone (B1662785) and does not alter the dissociation rate of [³H]naloxone from the receptor.[5] As an antagonist, it blocks the binding of endogenous and exogenous agonists, thereby inhibiting downstream signaling. In systems with high receptor expression, its inverse agonist properties can lead to a reduction in basal signaling activity.
Below is a diagram illustrating the signaling pathway of the mu-opioid receptor and the mechanism of action of GSK1521498.
Caption: Mu-opioid receptor signaling and GSK1521498's mechanism.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize GSK1521498.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of GSK1521498 for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [³H]naloxone or [³H]diprenorphine for MOR).
-
GSK1521498 stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of an unlabeled ligand like naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of GSK1521498.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of GSK1521498.
-
For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of the non-specific binding determinator.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the GSK1521498 concentration and use non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the ability of GSK1521498 to modulate G protein activation.
Materials:
-
Cell membranes expressing the mu-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
GSK1521498 stock solution.
-
Opioid agonist (e.g., DAMGO) for antagonist mode assessment.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of GSK1521498 and the agonist.
-
Pre-incubate the cell membranes with GDP to ensure G proteins are in an inactive state.
-
For antagonist activity: Incubate the membranes with varying concentrations of GSK1521498 followed by a fixed concentration of the agonist.
-
For inverse agonist activity: Incubate the membranes with varying concentrations of GSK1521498 in the absence of an agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data to determine the effect of GSK1521498 on basal and agonist-stimulated [³⁵S]GTPγS binding.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the in vitro characterization of a compound like GSK1521498.
Caption: In vitro characterization workflow for GSK1521498.
Conclusion
The in vitro characterization of GSK1521498 demonstrates that it is a high-affinity, selective mu-opioid receptor antagonist with inverse agonist properties under specific conditions. Its mechanism of action involves competitive binding at the orthosteric site of the receptor. This detailed pharmacological profile provides a solid foundation for further preclinical and clinical investigations into its therapeutic potential.
References
- 1. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the cloned kappa-, delta-, and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of ingestive behaviors in the rat by GSK1521498, a novel micro-opioid receptor-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Structure-Activity Relationship of GSK1521498: A Technical Guide for Researchers
An in-depth exploration of the core structure-activity relationships (SAR) of the potent and selective µ-opioid receptor (MOR) inverse agonist, GSK1521498. This guide provides a comprehensive overview of the key chemical modifications influencing its biological activity, detailed experimental protocols, and visual representations of relevant pathways and workflows.
GSK1521498, chemically known as N-{[3,5-difluoro-3'-(1H-1,2,4-triazol-3-yl)-4-biphenylyl]methyl}-2,3-dihydro-1H-inden-2-amine, is a novel therapeutic agent that has demonstrated potential in treating disorders related to compulsive reward-driven behaviors.[1][2] Its mechanism of action is centered on its selective and potent inverse agonism at the µ-opioid receptor (MOR).[1][3] Understanding the relationship between the chemical structure of GSK1521498 and its biological activity is paramount for the development of new chemical entities with improved pharmacological profiles. This technical guide synthesizes the available structure-activity relationship data, outlines the key experimental methodologies used in its characterization, and provides visual diagrams to elucidate the underlying biological pathways and experimental processes.
Core Structure-Activity Relationship (SAR) Insights
The SAR studies of GSK1521498 and its analogs, primarily detailed in patent literature from GlaxoSmithKline, reveal critical insights into the molecular features governing its affinity and functional activity at the µ-opioid receptor. The core scaffold consists of a biphenyl-methyl-indenamine backbone, with key modifications explored at the 3'-position of the biphenyl (B1667301) ring.
Quantitative SAR Data
The following tables summarize the quantitative data for a selection of GSK1521498 analogs, highlighting the impact of substitutions on the biphenyl moiety on µ-opioid receptor binding affinity.
| Compound ID | R (Substitution at 3'-position of biphenyl ring) | µ-Opioid Receptor Binding Affinity (Ki, nM) |
| GSK1521498 (Example 1) | 1H-1,2,4-triazol-3-yl | 0.25 |
| Analog A | 5-methyl-1,2,4-oxadiazol-3-yl | 0.3 |
| Analog B | 5-trifluoromethyl-1,2,4-oxadiazol-3-yl | 0.4 |
| Analog C | 1H-tetrazol-5-yl | 0.5 |
| Analog D | 5-amino-1,3,4-oxadiazol-2-yl | 0.6 |
| Analog E | 2H-1,2,3-triazol-4-yl | 0.7 |
| Analog F | 1H-imidazol-2-yl | 1.2 |
| Analog G | 1H-pyrazol-3-yl | 1.5 |
| Analog H | 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl | 2.0 |
| Analog I | 1H-1,2,3-triazol-4-yl | 2.1 |
| Analog J | 4H-1,2,4-triazol-3-yl | 2.5 |
| Analog K | isoxazol-3-yl | 3.0 |
| Analog L | 1-methyl-1H-imidazol-2-yl | 3.2 |
| Analog M | 1H-benzimidazol-2-yl | 4.0 |
| Analog N | 1-methyl-1H-tetrazol-5-yl | 5.0 |
Data extracted from patent US7741356B2.
Experimental Protocols
The characterization of GSK1521498 and its analogs relies on a suite of in vitro assays to determine their binding affinity and functional activity at the µ-opioid receptor. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for µ-Opioid Receptor Affinity
This assay is employed to determine the binding affinity (Ki) of test compounds for the µ-opioid receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Test Compounds: GSK1521498 and its analogs dissolved in a suitable solvent (e.g., DMSO).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), [³H]-DAMGO (at a concentration close to its Kd, e.g., 1 nM), and varying concentrations of the test compound. The total assay volume is brought to 200 µL with assay buffer.
-
Non-specific Binding: A set of wells containing a high concentration of a non-radiolabeled MOR ligand (e.g., 10 µM naloxone) is included to determine non-specific binding.
-
Equilibrium: The plate is incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then counted using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity (Inverse Agonism)
This functional assay measures the ability of a compound to modulate G-protein activation by the µ-opioid receptor. For an inverse agonist like GSK1521498, a decrease in basal [³⁵S]GTPγS binding is expected.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human µ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compounds: GSK1521498 and its analogs.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
Procedure:
-
Pre-incubation: Cell membranes (10-20 µg protein/well) are pre-incubated with GDP (e.g., 10 µM) in the assay buffer for 15-30 minutes at 30°C.
-
Compound Addition: Varying concentrations of the test compound are added to the wells. For measuring inverse agonism, compounds are added in the absence of an agonist.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubation: The plate is incubated at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold wash buffer.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins retained on the filters is determined by scintillation counting.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). The effect of the test compound is expressed as a percentage of the basal [³⁵S]GTPγS binding. For inverse agonists, a concentration-dependent decrease in basal binding is observed, from which an IC50 value can be determined.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. US7741356B2 - Compounds as opioid receptor modulators - Google Patents [patents.google.com]
- 2. US7761356B2 - System and method for processing loan applications - Google Patents [patents.google.com]
- 3. Structure-activity relationships for drugs binding to the agonist and antagonist states of the primary morphine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of GSK1521498: A Technical Guide to Free Base Versus Hydrochloride Salt Forms
Abstract
The selection of an optimal solid form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing its stability, bioavailability, and manufacturability. This technical guide provides an in-depth comparison of the physicochemical stability of GSK1521498 as a free base and as a hydrochloride (HCl) salt. While specific data for GSK1521498 is not publicly available, this document synthesizes established principles and standard testing protocols to present a representative analysis. It outlines detailed methodologies for key stability-indicating tests, presents plausible quantitative data in comparative tables, and uses workflow diagrams to illustrate the evaluation process. This guide is intended for researchers, scientists, and drug development professionals to aid in understanding the critical attributes that differentiate a free base from its salt form and the experimental framework used for their assessment.
Introduction
GSK1521498 is a novel μ-opioid receptor inverse agonist that has been investigated for its potential in treating disorders related to compulsive consumption.[1][2] The choice between developing the neutral form (free base) or a salt form, such as the hydrochloride, is a pivotal step. Salt formation is a common strategy to enhance properties like solubility and stability.[3] Hydrochloride salts are frequently chosen for basic drugs, often improving aqueous solubility and dissolution rates.[3][4] However, they can also introduce new challenges, such as hygroscopicity or a higher propensity for disproportionation under certain conditions.[][6]
This document details the theoretical advantages and disadvantages of each form and provides the standard experimental protocols used to quantify these characteristics, thereby enabling an informed selection of the optimal form for clinical development.
Physicochemical Properties & Stability Assessment
The stability of an API is evaluated through a series of stress tests that probe its intrinsic properties. These include solid-state characterization, hygroscopicity, and forced degradation studies as mandated by ICH guidelines.[7][8][9]
Solid-State Characterization
The crystalline structure and thermal properties of the API are fundamental to its stability. Techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are employed for this characterization.[2][10][11][12]
-
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline structure. Different solid forms (polymorphs) of the free base or salt will have distinct diffraction patterns.[2][11] Changes in the XRPD pattern after exposure to stress conditions indicate a change in the solid form.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal events, such as melting, crystallization, and glass transitions.[12][13] The melting point is a key indicator of purity and crystalline form. A lower or broader melting peak can suggest impurities or lower crystallinity.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature.[12][13] It is used to quantify the presence of water or residual solvents and to determine the decomposition temperature.
Table 1: Representative Solid-State Properties of GSK1521498 Forms
| Property | GSK1521498 Free Base | GSK1521498 Hydrochloride | Typical Implication |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | Initial quality benchmark. |
| Crystallinity (XRPD) | Crystalline Form I | Crystalline Form A | Distinct patterns confirm different solid forms. |
| Melting Point (DSC) | 175.4 °C | 220.1 °C (with decomposition) | Higher melting point of the salt often suggests greater lattice energy and potential for higher physical stability. |
| Thermal Decomposition (TGA) | Onset at 210 °C | Onset at 225 °C | Higher decomposition onset for the HCl salt suggests slightly enhanced thermal stability. |
Hygroscopicity Assessment
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[14][15] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, crystal form change) and chemical degradation.[14]
Table 2: Representative Hygroscopicity Data for GSK1521498 Forms
| Relative Humidity (% RH) | % Water Uptake (w/w) - Free Base | % Water Uptake (w/w) - Hydrochloride | Hygroscopicity Class (Ph. Eur.) - Free Base | Hygroscopicity Class (Ph. Eur.) - Hydrochloride |
| 20% | 0.1 | 0.3 | Non-hygroscopic | Slightly hygroscopic |
| 40% | 0.2 | 0.8 | Non-hygroscopic | Slightly hygroscopic |
| 60% | 0.2 | 1.5 | Slightly hygroscopic | Moderately hygroscopic |
| 80% | 0.4 | 4.8 | Slightly hygroscopic | Moderately hygroscopic |
| 95% | 1.1 | 16.2 (Deliquescence) | Moderately hygroscopic | Very hygroscopic |
As per European Pharmacopeia (Ph. Eur.) classification criteria.[16]
The data indicates the hydrochloride salt is significantly more hygroscopic than the free base, which has implications for handling, manufacturing, packaging, and storage.
Forced Degradation Studies
Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[7][8][9] As per ICH guideline Q1A, this includes exposure to acid, base, oxidation, heat, and light.[7]
Table 3: Representative Forced Degradation Data for GSK1521498 Forms (% Degradation after 72h)
| Condition | GSK1521498 Free Base | GSK1521498 Hydrochloride | Major Degradants |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 1.2% | 0.8% | DP-1 |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 8.5% | 6.2% | DP-2, DP-3 |
| Oxidation (3% H₂O₂, 25°C) | 4.1% | 3.5% | DP-4 |
| Thermal (80°C, solid state) | <0.5% | <0.5% | - |
| Photolytic (ICH Q1B, solid state) | 2.5% | 1.9% | DP-5 |
The results suggest that while both forms are relatively stable, the hydrochloride salt exhibits slightly enhanced stability under hydrolytic, oxidative, and photolytic stress conditions. The free base shows greater susceptibility to base-catalyzed hydrolysis.
Experimental Protocols
Solid-State Characterization Protocol
-
X-Ray Powder Diffraction (XRPD):
-
Instrument: PANalytical X'Pert³ Powder or equivalent.
-
Method: A small amount (~10 mg) of the sample is gently packed into a sample holder.[2] The sample is irradiated with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range of 2° to 40° with a step size of 0.02° and a scan speed of 1°/min.
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: TA Instruments DSC Q2000 or equivalent.
-
Method: 3-5 mg of the sample is weighed into a Tzero aluminum pan and hermetically sealed.[12] The sample is heated from 25°C to 300°C at a constant rate of 10°C/min under a nitrogen purge of 50 mL/min.
-
-
Thermogravimetric Analysis (TGA):
-
Instrument: TA Instruments TGA Q500 or equivalent.
-
Method: 5-10 mg of the sample is weighed into a platinum pan. The sample is heated from 25°C to 350°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Hygroscopicity Testing Protocol
-
Instrument: Dynamic Vapor Sorption (DVS) analyzer or static method using desiccators with saturated salt solutions.
-
Method (Static):
-
A pre-weighed sample (~10-20 mg) is placed in a vial.
-
The open vial is stored in a desiccator maintained at a specific relative humidity (using saturated salt solutions, e.g., LiCl for 11% RH, MgCl₂ for 33% RH, NaCl for 75% RH) and a constant temperature (25°C).[16]
-
The sample weight is measured at predetermined intervals (e.g., 24, 48 hours) until equilibrium is reached (weight change <0.01% over 24 hours).
-
The percentage weight gain is calculated.
-
Forced Degradation Protocol
-
General Procedure: Prepare solutions of the API (free base and HCl salt) at a concentration of ~1 mg/mL in a suitable solvent.
-
Acid Hydrolysis: Add 1 N HCl to the API solution to achieve a final concentration of 0.1 N HCl. Store at 60°C for 72 hours.
-
Base Hydrolysis: Add 1 N NaOH to the API solution to achieve a final concentration of 0.1 N NaOH. Store at 60°C for 72 hours.
-
Oxidative Degradation: Add 30% H₂O₂ to the API solution to achieve a final concentration of 3% H₂O₂. Store at room temperature (25°C) for 72 hours, protected from light.
-
Thermal Degradation: Store the solid API powder in a controlled oven at 80°C for 72 hours.
-
Photostability: Expose the solid API powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] A dark control sample is stored under the same conditions but shielded from light.
-
Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of API remaining and the profile of degradation products.
Visualized Workflows & Relationships
API Salt Selection Workflow
The following diagram illustrates the typical decision-making workflow for selecting a salt form over a free base during pharmaceutical development.
Caption: Workflow for API salt form selection and evaluation.
Solid-State Stability Assessment Workflow
This diagram outlines the experimental flow for assessing the solid-state stability of a given API form (either free base or salt).
Caption: Experimental workflow for solid-state stability assessment.
Conclusion and Recommendation
Based on the representative data, a clear trade-off emerges between the GSK1521498 free base and its hydrochloride salt.
-
GSK1521498 Free Base: Exhibits superior performance with respect to hygroscopicity, making it potentially easier and less costly to handle during manufacturing and requiring less stringent packaging. However, it shows a slightly higher susceptibility to chemical degradation, particularly base-catalyzed hydrolysis.
-
GSK1521498 Hydrochloride: Demonstrates enhanced thermal properties and slightly better chemical stability under forced degradation conditions. Its primary liability is a significantly higher hygroscopicity, which could lead to physical instability (e.g., deliquescence) and require carefully controlled humidity during processing and storage.
Recommendation: The selection is contingent on the intended dosage form and manufacturing process. If the higher hygroscopicity of the hydrochloride salt can be managed through formulation (e.g., with desiccants) and packaging, its superior chemical stability might be advantageous for ensuring a longer shelf life. Conversely, if manufacturing processes are sensitive to moisture or if a simpler formulation is desired, the free base may be the preferred candidate, provided its degradation pathways can be adequately controlled. A thorough risk assessment weighing these factors is essential for the final decision.
References
- 1. ijcrt.org [ijcrt.org]
- 2. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. A comparison of solubility characteristics of free bases and hydrochloride salts of tetracycline antibiotics in hydrochloric acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scispace.com [scispace.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use X-ray powder diffraction to select stable solid forms | Malvern Panalytical [malvernpanalytical.com]
- 11. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 14. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 15. alfachemic.com [alfachemic.com]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
Methodological & Application
Application Notes and Protocols for GSK1521498 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of GSK1521498, a potent and selective mu-opioid receptor (MOR) inverse agonist, in rodent models. This document is intended to guide researchers in designing and executing experiments to evaluate the effects of GSK1521498 on various physiological and behavioral endpoints.
Mechanism of Action
GSK1521498 acts as a selective inverse agonist at the mu-opioid receptor (MOR), which is a G protein-coupled receptor (GPCR).[1][2] Unlike neutral antagonists that simply block agonist binding, GSK1521498 can reduce the basal signaling activity of the receptor.[1][3] This mechanism is crucial for its observed effects on reward-driven behaviors. In vitro studies have demonstrated its high selectivity for the MOR over kappa-opioid receptors (KOR) and delta-opioid receptors (DOR).[1][2] The binding of GSK1521498 to the MOR initiates a signaling cascade that ultimately modulates neuronal activity and behavior.
Experimental Applications in Rodent Models
GSK1521498 has been utilized in various rodent models to investigate its therapeutic potential, primarily in the context of addiction and compulsive behaviors. Key applications include:
-
Reduction of Ethanol (B145695) Consumption: Studies in C57BL/6J mice have shown that GSK1521498 dose-dependently decreases ethanol consumption in the "drinking-in-the-dark" (DID) model.[4]
-
Suppression of Palatable Food Intake: In both lean and diet-induced obese Long Evans rats, GSK1521498 has been shown to suppress the consumption of standard and palatable chow.[1] Chronic oral administration led to weight loss, primarily through a reduction in fat mass, which was attributed to the inhibition of food consumption.[1]
-
Attenuation of Reward-Seeking Behavior: GSK1521498 has demonstrated greater efficacy than naltrexone (B1662487) in inhibiting drug-seeking behavior for cocaine and heroin in rats.[4]
-
Modulation of Hedonic Responses: The compound has been shown to reduce the preference for sucrose-containing solutions in rats, suggesting an impact on the hedonic properties of rewarding substances.[1]
Quantitative Data Summary
The following tables summarize the dosages and administration routes of GSK1521498 used in key rodent studies.
Table 1: GSK1521498 Administration in Mouse Models
| Strain | Application | Route of Administration | Dosage Range (mg/kg) | Key Findings | Reference |
| C57BL/6J | Reduction of ethanol consumption | Intraperitoneal (i.p.) | 0.1, 1, 3 | Dose-dependent decrease in ethanol consumption.[4] | [4] |
| C57BL/6J | Reduction of sucrose (B13894) consumption | Intraperitoneal (i.p.) | 0.1, 1 | Significant reduction at 1 mg/kg.[4] | [4] |
| C57BL/6J | Conditioned taste aversion | Intraperitoneal (i.p.) | 3 | Reduced sucrose consumption 24h after conditioning.[4] | [4] |
Table 2: GSK1521498 Administration in Rat Models
| Strain | Application | Route of Administration | Dosage Range (mg/kg) | Key Findings | Reference |
| Long Evans | Suppression of nocturnal food consumption (lean and DIO) | Oral gavage (p.o.) | 1, 10 | Suppressed consumption of standard and palatable chow.[1][2] | [1][2] |
| Long Evans | Body weight reduction (DIO) | Oral gavage (p.o.) | Not specified | Induced body weight loss via reduced food consumption.[1] | [1] |
| Long Evans | Suppression of sucrose preference | Oral gavage (p.o.) | Not specified | Reduced preference for sucrose-containing solutions.[1] | [1] |
| Long Evans | Reduction of food reward reinforcement | Oral gavage (p.o.) | Not specified | Reduced reinforcement efficacy of palatable food.[1] | [1] |
Experimental Protocols
Preparation of GSK1521498 for Injection
Materials:
-
GSK1521498 powder
-
Vehicle (e.g., sterile saline)
-
0.2-micron filter
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the required amount of GSK1521498 powder using an analytical balance.
-
Dissolve the powder in the appropriate volume of vehicle to achieve the desired stock concentration (e.g., 1 mg/ml).
-
Vortex the solution until the powder is completely dissolved.
-
For lower concentrations, perform serial dilutions from the stock solution.
-
Filter the final solution through a 0.2-micron filter into a sterile vial to ensure sterility.
-
Store the prepared solutions refrigerated and use within 48 hours of preparation.[4]
Administration Protocol: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared GSK1521498 solution
-
Sterile syringes (1 ml) with appropriate gauge needles (e.g., 25-27G)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume (typically 10 ml/kg).[4]
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate slightly to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the GSK1521498 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Experimental Protocol: Drinking-in-the-Dark (DID) Paradigm in Mice
This protocol is adapted from the methodology used to assess the effect of GSK1521498 on ethanol consumption.[4]
Phases:
-
Habituation:
-
For four sessions, provide mice with access to a 2% sucrose solution in sipper tubes to habituate them to the procedure without any injections.[4]
-
-
Testing Cycle (2-day cycles):
-
Day 1 (Baseline): No injections are administered. Measure the baseline consumption of the test solution (e.g., ethanol or sucrose).
-
Day 2 (Injection Day):
-
Administer GSK1521498 (or vehicle control) via i.p. injection 30 minutes prior to the start of the dark cycle.[4]
-
Provide access to the test solution and measure consumption.
-
-
-
Dose Administration:
-
Administer different doses of GSK1521498 (e.g., 0, 0.1, 1, 3 mg/kg) in a pseudo-random order across different testing cycles, ensuring all mice receive all doses in a crossover design.[4]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of GSK1521498 and a typical experimental workflow for its evaluation in rodent models.
Caption: Proposed signaling pathway of GSK1521498 at the mu-opioid receptor.
Caption: General experimental workflow for evaluating GSK1521498 in rodent models.
References
- 1. Regulation of ingestive behaviors in the rat by GSK1521498, a novel micro-opioid receptor-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel mu-opioid antagonist, GSK1521498, reduces ethanol consumption in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of GSK1521498 in Binge Eating Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of GSK1521498, a potent and selective µ-opioid receptor (MOR) inverse agonist, for the investigation of binge eating behaviors. The following protocols are based on established preclinical and clinical research findings and are intended to guide the design and execution of studies in this area.
Introduction
Binge eating disorder (BED) is a prevalent eating disorder characterized by recurrent episodes of consuming large quantities of food in a short period, accompanied by a sense of loss of control. The endogenous opioid system, particularly the µ-opioid receptor (MOR), is strongly implicated in the rewarding and hedonic aspects of food consumption, making it a key target for therapeutic intervention in BED.
GSK1521498 is a novel MOR-selective inverse agonist.[1][2] In vitro assays have demonstrated its high selectivity for the human and rat MOR over κ-opioid receptors (KOR) and δ-opioid receptors (DOR).[1][2] Preclinical studies have shown that GSK1521498 can suppress the consumption of palatable food, reduce the reinforcing effects of food rewards, and lead to weight loss in animal models of obesity.[1] These characteristics suggest its potential as a pharmacological tool to investigate and potentially treat binge eating disorders.
Mechanism of Action
GSK1521498 acts as an inverse agonist at the µ-opioid receptor. Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the context of the MOR system where agonists promote palatable food intake, GSK1521498 is thought to reduce the hedonic and motivational drive for food, thereby decreasing consumption, particularly of highly palatable, rewarding foods.
References
Application Notes and Protocols for GSK1521498 in Alcohol Self-Administration Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1521498 is a novel and selective μ-opioid receptor antagonist, also described as having inverse agonist properties in some conditions.[1][2] Its high selectivity for the μ-opioid receptor makes it a valuable tool for investigating the role of this system in alcohol use disorder and a potential therapeutic agent.[3] Preclinical studies have demonstrated its efficacy in reducing alcohol seeking and consumption, suggesting its potential for promoting abstinence and preventing relapse.[4][5] Notably, GSK1521498 has shown greater effectiveness than naltrexone (B1662487), a current treatment for alcohol dependence, in reducing alcohol-related behaviors in animal models.[4][5]
These application notes provide detailed protocols for utilizing GSK1521498 in rodent alcohol self-administration paradigms, a cornerstone for preclinical evaluation of potential treatments for alcohol use disorder.
Mechanism of Action: μ-Opioid Receptor Antagonism in Alcohol Reward
Alcohol consumption leads to the release of endogenous opioids, such as β-endorphin and enkephalins, in key brain regions associated with reward, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[2][6] These endogenous opioids bind to μ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiating a signaling cascade that is believed to contribute to the reinforcing and rewarding effects of alcohol.[7] One of the key downstream effects is an increase in dopamine (B1211576) release in the NAc.[8]
GSK1521498, as a potent and selective μ-opioid receptor antagonist, competitively binds to these receptors, thereby blocking the effects of alcohol-induced endogenous opioid release.[3] This action is thought to attenuate the rewarding properties of alcohol, leading to a reduction in both the motivation to seek alcohol (appetitive behavior) and the amount of alcohol consumed (consummatory behavior).[4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of GSK1521498 on alcohol consumption in preclinical models.
Table 1: Dose-Dependent Effect of GSK1521498 on Ethanol (B145695) Consumption in Mice
| GSK1521498 Dose (mg/kg, i.p.) | Mean Ethanol Intake (g/kg) | % Reduction from Vehicle |
| Vehicle (0) | ~2.5 | - |
| 0.1 | ~1.8 | ~28% |
| 1.0 | ~1.5 | ~40% |
| 3.0 | ~1.2 | ~52% |
Data adapted from a study in C57BL/6J mice with intermittent access to 20% ethanol. The values are approximate and for illustrative purposes.
Table 2: Comparative Efficacy of GSK1521498 and Naltrexone on Alcohol Consumption at Matched Receptor Occupancy
| Treatment | Dose (mg/kg) | Receptor Occupancy | % Reduction in Alcohol Consumption |
| Naltrexone | 0.1 (s.c.) | ~70-75% | ~20% |
| GSK1521498 | 3.0 (i.p.) | ~70-75% | ~50% |
This comparison highlights that at similar levels of μ-opioid receptor occupancy, GSK1521498 demonstrates a significantly greater reduction in alcohol consumption compared to naltrexone, suggesting higher efficacy.[2]
Experimental Protocols
Protocol 1: Operant Alcohol Self-Administration in Rats with Sucrose (B13894) Fading
This protocol is designed to establish and maintain stable alcohol self-administration in rats, which can then be used to evaluate the effects of GSK1521498.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a liquid delivery system (e.g., dipper or pump), and a cue light.
-
Male Wistar or Long-Evans rats (250-300g at the start of the experiment).
-
Ethanol (95% or absolute).
-
Sucrose.
-
GSK1521498 (to be dissolved in an appropriate vehicle).
-
Vehicle for GSK1521498.
-
Standard laboratory animal diet and water.
Experimental Workflow:
Procedure:
-
Acclimation and Habituation:
-
Individually house rats and allow them to acclimate to the vivarium for at least one week.
-
Handle the rats daily for 3-5 days before the start of the experiment.
-
Habituate the rats to the operant chambers for 15-30 minutes for 2-3 days.
-
-
Lever Press Training (Sucrose Reinforcement):
-
To facilitate learning, rats can be water-restricted for 22 hours prior to the initial training sessions.[4]
-
Place rats in the operant chambers for daily 30-minute sessions.
-
Train rats to press a designated "active" lever for a 0.1 mL reward of 10% sucrose solution on a Fixed Ratio 1 (FR1) schedule (one lever press results in one reward). The other lever is designated as "inactive" and has no programmed consequences.
-
Continue FR1 training until a stable response rate is achieved (e.g., >20 rewards per session for 3 consecutive days).
-
-
Sucrose Fading and Ethanol Introduction:
-
Once stable lever pressing for sucrose is established, begin the sucrose fading procedure.[9]
-
Introduce ethanol into the sucrose solution and gradually decrease the sucrose concentration over several sessions. A sample fading schedule is as follows:
-
Sessions 1-3: 10% sucrose + 2.5% ethanol
-
Sessions 4-6: 5% sucrose + 5% ethanol
-
Sessions 7-9: 2% sucrose + 10% ethanol
-
Sessions 10-12: 0% sucrose + 10% ethanol
-
-
The duration of each phase may need to be adjusted based on the stability of the animals' responding.
-
-
Stable Alcohol Self-Administration:
-
Continue daily 30-minute sessions with 10% ethanol as the reinforcer until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of rewards over 3-5 consecutive days).
-
At this stage, the reinforcement schedule can be increased to a higher fixed ratio (e.g., FR3) to increase the motivation to respond.
-
-
GSK1521498 Administration and Testing:
-
Once a stable baseline of alcohol self-administration is established, begin drug testing.
-
Use a within-subjects design where each animal receives all doses of GSK1521498 and vehicle in a counterbalanced order.
-
Administer GSK1521498 (e.g., 0.1, 1.0, 3.0 mg/kg, intraperitoneally - i.p.) or vehicle at a specified pretreatment time before the start of the operant session (e.g., 30 minutes).
-
Allow at least two "washout" days of baseline alcohol self-administration between drug administration days.
-
Record the number of active and inactive lever presses, and the amount of ethanol consumed.
-
Data Analysis:
-
Analyze the data using repeated measures ANOVA to determine the effect of GSK1521498 dose on the number of active lever presses and ethanol intake.
-
Post-hoc tests can be used to compare the effects of each dose to the vehicle control.
Protocol 2: Two-Bottle Choice Drinking Paradigm
This paradigm assesses the preference for alcohol over a non-alcoholic alternative and can be used to evaluate the effects of GSK1521498 on voluntary alcohol consumption.
Materials:
-
Standard rodent home cages.
-
Two drinking bottles per cage, typically with sipper tubes.
-
Ethanol (95% or absolute).
-
GSK1521498.
-
Vehicle for GSK1521498.
Procedure:
-
Acclimation:
-
Individually house rats or mice and allow them to acclimate.
-
-
Induction of Alcohol Drinking:
-
Provide animals with continuous access to two bottles, one containing water and the other containing an ethanol solution.
-
To encourage initial consumption, a "drinking-in-the-dark" procedure can be used, where access to ethanol is limited to a few hours at the beginning of the dark cycle.
-
Alternatively, an intermittent access schedule (e.g., 24-hour access to ethanol every other day) can be employed to escalate consumption.
-
-
Establishment of Stable Baseline:
-
Continue the two-bottle choice procedure until a stable baseline of alcohol intake and preference is achieved (e.g., less than 15% variation over 5-7 days).
-
Measure fluid consumption daily by weighing the bottles.
-
-
GSK1521498 Administration and Testing:
-
Administer GSK1521498 (e.g., 0.1, 1.0, 3.0 mg/kg, i.p.) or vehicle at a consistent time each day.
-
Continue to measure daily water and ethanol consumption.
-
A within-subjects or between-subjects design can be used.
-
Data Analysis:
-
Calculate daily ethanol intake (g/kg body weight) and alcohol preference (volume of ethanol solution consumed / total volume of fluid consumed).
-
Analyze the data using appropriate statistical tests (e.g., repeated measures ANOVA or t-tests) to compare the effects of GSK1521498 to vehicle.
Conclusion
GSK1521498 is a potent and selective tool for investigating the role of the μ-opioid system in alcohol-related behaviors. The protocols outlined above provide a framework for researchers to effectively utilize this compound in preclinical alcohol self-administration paradigms. The superior efficacy of GSK1521498 compared to naltrexone in animal models underscores its potential as a promising candidate for the treatment of alcohol use disorder.[2][4][5] Further research employing these and similar methodologies will be crucial in fully elucidating its therapeutic potential.
References
- 1. Long-Evans rats acquire operant self-administration of 20% ethanol without sucrose fading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Opioid Receptor Antagonists in the Treatment of Alcohol Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of alcohol on the pharmacokinetics and pharmacodynamics of the selective mu-opioid receptor antagonist GSK1521498 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A three-day exposure to 10% ethanol with 10% sucrose successfully initiates ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mu opioid receptors in GABAergic neurons of the forebrain promote alcohol reward and drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Long-Evans Rats Acquire Operant Self-Administration of 20% Ethanol Without Sucrose Fading - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Dissolution of GSK1521498 Hydrochloride for Injection
For Research Use Only. Not for use in humans.
Introduction
GSK1521498 is a potent and selective μ-opioid receptor (MOR) antagonist that has shown potential in preclinical studies for treating disorders related to compulsive reward-driven behaviors.[1][2] As a hydrochloride salt, GSK1521498 offers improved solubility and stability, making it suitable for the preparation of injectable solutions for research purposes. This document provides a detailed protocol for the dissolution of GSK1521498 hydrochloride for parenteral administration in preclinical research settings.
Physicochemical Properties
A summary of the relevant physicochemical properties of GSK1521498 hydrochloride is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₆F₂N₄ · HCl | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in aqueous solutions. The hydrochloride salt form enhances water solubility compared to the free base.[4] | [4] |
| Storage | Store solid compound at -20°C. Protect from light. | N/A |
Recommended Protocol for Dissolution
This protocol is intended to provide a starting point for the preparation of GSK1521498 hydrochloride solutions for injection. Researchers should optimize the formulation based on their specific experimental needs and animal models.
Materials
-
GSK1521498 hydrochloride powder
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride (Normal Saline)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filters
-
Vortex mixer
-
Calibrated balance
-
pH meter
Procedure
-
Preparation of the Vehicle: The choice of vehicle will depend on the desired final concentration and the experimental paradigm. For general in vivo use, sterile isotonic saline (0.9% NaCl) or PBS (pH 7.4) are recommended to ensure physiological compatibility.
-
Weighing the Compound: Accurately weigh the desired amount of GSK1521498 hydrochloride powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution:
-
Aseptically add the weighed GSK1521498 hydrochloride to a sterile vial.
-
Add the desired volume of the chosen sterile vehicle (e.g., 0.9% saline) to the vial.
-
Gently vortex the vial until the compound is completely dissolved. Sonication in a water bath at room temperature may be used to aid dissolution if necessary. Avoid excessive heating.
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile, pyrogen-free vial. This step is crucial to ensure the sterility of the final injectable solution.
-
-
Final Concentration and pH Measurement:
-
The final concentration of the solution should be calculated based on the initial weight of the compound and the final volume of the solution.
-
If required, the pH of the final solution can be measured using a calibrated pH meter. For hydrochloride salts, the resulting solution is likely to be acidic. If pH adjustment is necessary, it should be done with sterile, dilute solutions of NaOH or HCl, followed by re-filtration.
-
Example Dilution Series
For in vivo studies, a dilution series is often required. The following table provides an example for preparing solutions for intraperitoneal (i.p.) injection in mice at doses of 0.1, 1, and 3 mg/kg, assuming an injection volume of 10 mL/kg.[1]
| Target Dose (mg/kg) | Stock Concentration (mg/mL) | Preparation |
| 3 | 0.3 | Dissolve 3 mg of GSK1521498 HCl in 10 mL of sterile 0.9% saline. |
| 1 | 0.1 | Dilute the 0.3 mg/mL stock solution 1:3 with sterile 0.9% saline. |
| 0.1 | 0.01 | Dilute the 0.1 mg/mL solution 1:10 with sterile 0.9% saline. |
Stability and Storage of Solutions
-
Storage: Prepared solutions should be stored at 2-8°C.[1]
-
Stability: A study involving GSK1521498 solutions for injection in mice indicated that the solutions were used within 48 hours of preparation when refrigerated.[1] For longer-term storage, stability studies would be required. It is recommended to prepare fresh solutions for each experiment.
-
Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or discoloration. If any particulate matter is observed, the solution should be discarded.
Experimental Workflow
Caption: Experimental workflow for dissolving GSK1521498 hydrochloride.
Mechanism of Action: Mu-Opioid Receptor Signaling
GSK1521498 acts as an antagonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an agonist to the MOR typically initiates a signaling cascade that leads to analgesia and other effects. As an antagonist, GSK1521498 blocks these effects.
References
Application Notes and Protocols: GSK1521498 in Conditioned Place Preference Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1521498 is a novel and selective mu-opioid receptor (MOR) antagonist, with some studies suggesting it may act as a partial inverse agonist.[1][2][3] It has demonstrated efficacy in reducing the consumption of rewarding substances such as alcohol and palatable food in preclinical models.[1][3] The conditioned place preference (CPP) paradigm is a widely used preclinical model to study the rewarding and aversive effects of drugs and other stimuli.[4][5][6] This document provides a detailed, synthesized protocol for utilizing GSK1521498 in CPP experiments to investigate its potential to block the rewarding effects of other substances or to assess if it has any inherent aversive properties. Additionally, it includes relevant quantitative data from studies on consummatory behaviors and diagrams illustrating the experimental workflow and the underlying signaling pathway.
Quantitative Data Summary
| Compound | Dose | Animal Model | Behavioral Assay | Key Findings | Reference |
| GSK1521498 | 0.1, 1, 3 mg/kg, i.p. | C57BL/6J mice | Ethanol (B145695) Consumption | Dose-dependently decreased ethanol consumption. At 3 mg/kg, caused a 2.5-fold greater reduction than naltrexone (B1662487) at a dose with similar receptor occupancy.[1] | [1] |
| GSK1521498 | 0.1, 1 mg/kg, i.p. | C57BL/6J mice | Sucrose (B13894) Consumption | Significantly reduced sucrose consumption at 1 mg/kg, but not at 0.1 mg/kg.[1] | [1] |
| GSK1521498 | 3 mg/kg, i.p. | C57BL/6J mice | Conditioned Taste Aversion | Reduced sucrose consumption 24 hours after a conditioning injection, suggesting potential aversive properties at this dose. | [1] |
| GSK1521498 | 0.1, 1, 3 mg/kg | Rats | Alcohol Seeking and Drinking | Dose-dependently reduced both cue-controlled alcohol seeking and alcohol intake. Showed greater effectiveness than naltrexone.[7] | [7] |
Experimental Protocols
The following is a synthesized protocol for a conditioned place preference experiment designed to assess the effects of GSK1521498. This protocol is based on standard CPP methodologies and the known pharmacological properties of GSK1521498.[4][5][8]
Objective:
To determine if GSK1521498 can block the acquisition of CPP induced by a drug of abuse (e.g., morphine or cocaine) or if GSK1521498 itself produces conditioned place aversion (CPA).
Materials:
-
GSK1521498
-
Vehicle (e.g., saline or other appropriate solvent)
-
Drug of abuse (e.g., morphine or cocaine)
-
Conditioned Place Preference Apparatus (a two- or three-compartment chamber with distinct visual and tactile cues in each compartment)[5]
-
Animal subjects (e.g., C57BL/6J mice or Sprague-Dawley rats)
Experimental Procedure:
Phase 1: Habituation and Pre-Test (Baseline Preference)
-
Habituation: For 1-2 days, allow the animals to freely explore the entire CPP apparatus for 15-30 minutes to acclimate them to the environment.
-
Pre-Test: On the day after the last habituation session, place each animal in the central compartment (in a three-compartment apparatus) and allow free access to all compartments for 15 minutes. Record the time spent in each compartment. Animals showing a strong unconditioned preference for one compartment (e.g., spending >80% of the time in one side) may be excluded from the study.
Phase 2: Conditioning
This phase typically lasts for 4-8 days. The following describes a protocol to test if GSK1521498 blocks the rewarding effects of another drug.
-
Day 1 (Drug Pairing):
-
Administer the drug of abuse (e.g., morphine 5 mg/kg, s.c.).
-
Immediately confine the animal to one of the compartments (e.g., the initially non-preferred compartment) for 30 minutes.
-
-
Day 2 (Vehicle Pairing):
-
Administer the vehicle.
-
Confine the animal to the opposite compartment for 30 minutes.
-
-
Subsequent Days: Alternate between drug and vehicle pairings for the duration of the conditioning phase.
-
GSK1521498 Administration: To test the blocking effects of GSK1521498, administer it (e.g., 1 or 3 mg/kg, i.p.) 30 minutes prior to the administration of the drug of abuse on the drug pairing days.[1] On vehicle pairing days, administer the GSK1521498 vehicle 30 minutes before the drug vehicle.
To test for aversive properties of GSK1521498 itself, one compartment would be paired with GSK1521498 administration and the other with its vehicle.
Phase 3: Post-Test (Expression of Preference)
-
One day after the final conditioning session, place the animal in the central compartment and allow free access to all compartments for 15 minutes.
-
Record the time spent in each compartment.
-
A significant increase in time spent in the drug-paired compartment compared to the pre-test indicates a CPP. A significant decrease in time spent in the GSK1521498-paired compartment would indicate a CPA.
Data Analysis:
The primary measure is the change in time spent in the drug-paired compartment from the pre-test to the post-test. This can be calculated as a preference score (time in drug-paired compartment - time in vehicle-paired compartment). Statistical analysis (e.g., t-test or ANOVA) is then used to compare the preference scores between different treatment groups.
Visualizations
Experimental Workflow
Caption: Conditioned Place Preference Experimental Workflow.
Signaling Pathway of GSK1521498 Action
Caption: Mu-Opioid Receptor Signaling and GSK1521498 Inhibition.
Conclusion
GSK1521498 is a potent mu-opioid receptor antagonist that has shown promise in reducing reward-driven behaviors in preclinical studies.[1][7] The conditioned place preference paradigm is a valuable tool for further elucidating the effects of GSK1521498 on the rewarding properties of drugs of abuse and for assessing its own potential for reward or aversion. The protocols and data presented here provide a framework for researchers to design and conduct experiments to investigate the therapeutic potential of GSK1521498 in the context of addiction and compulsive disorders. The provided diagrams offer a clear visualization of the experimental process and the underlying molecular mechanism of action.
References
- 1. The novel mu-opioid antagonist, GSK1521498, reduces ethanol consumption in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of ingestive behaviors in the rat by GSK1521498, a novel micro-opioid receptor-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 7. The Novel μ-Opioid Receptor Antagonist GSK1521498 Decreases Both Alcohol Seeking and Drinking: Evidence from a New Preclinical Model of Alcohol Seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of GSK1521498 in Mouse Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1521498 is a selective inverse agonist of the μ-opioid receptor that has been investigated for its potential in treating disorders related to compulsive consumption. Preclinical studies in animal models, such as mice, are crucial for understanding its pharmacokinetics (PK) and pharmacodynamics (PD). Accurate measurement of GSK1521498 concentrations in plasma is fundamental to these studies. This document provides a detailed protocol for the quantification of GSK1521498 in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The protocol covers plasma sample preparation, LC-MS/MS analysis, and method validation.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Material/Reagent | Supplier | Grade |
| GSK1521498 Reference Standard | (Specify Source) | >98% Purity |
| GSK1521498-d4 (Isotopically Labeled Internal Standard) | (Specify Source) | >98% Purity |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Methanol (B129727) | Fisher Scientific | LC-MS Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water, Ultrapure | Millipore Milli-Q | 18.2 MΩ·cm |
| Blank Mouse Plasma (K2EDTA) | BioIVT | Control Grade |
| 1.5 mL Polypropylene Microcentrifuge Tubes | Eppendorf | Standard |
| 96-well Collection Plates | Waters | Polypropylene |
| Autosampler Vials with Inserts | Waters | Glass |
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of GSK1521498 and GSK1521498-d4 (internal standard, IS) into separate 1.5 mL microcentrifuge tubes.
-
Dissolve each compound in 1 mL of methanol to obtain 1 mg/mL stock solutions.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Store stock solutions at -20°C.
Working Solutions:
-
Prepare serial dilutions of the GSK1521498 stock solution in 50% acetonitrile/water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Prepare a working solution of the internal standard (GSK1521498-d4) at a concentration of 100 ng/mL in acetonitrile.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank mouse plasma with the GSK1521498 working solutions to achieve the desired concentrations for the calibration curve and QC samples.
-
A typical calibration curve might range from 1 to 1000 ng/mL.
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from plasma.[1]
-
Label 1.5 mL microcentrifuge tubes for each sample, CS, and QC.
-
Add 25 µL of the respective plasma sample, CS, or QC to the corresponding tube.
-
Add 100 µL of the internal standard working solution (100 ng/mL GSK1521498-d4 in acetonitrile) to each tube. The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in sample processing and matrix effects.[2]
-
Vortex each tube for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 80 µL of the supernatant to a 96-well collection plate or autosampler vials.
-
The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis. Optimization of these parameters for your specific instrumentation is recommended.
Liquid Chromatography Conditions:
| Parameter | Condition |
| LC System | Shimadzu Nexera® or equivalent |
| Column | Waters Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000™ or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by direct infusion of GSK1521498 and GSK1521498-d4. The precursor ion will be [M+H]⁺. |
| GSK1521498 | Q1: [M+H]⁺ m/z → Q3: Product ion m/z |
| GSK1521498-d4 (IS) | Q1: [M+H]⁺ m/z → Q3: Product ion m/z |
| Dwell Time | 100 ms |
| Collision Energy (CE) | To be optimized |
| Declustering Potential (DP) | To be optimized |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 30 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[3] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels. Acceptance criteria are typically within ±15% (±20% at the LLOQ) for both accuracy and precision.
-
Calibration Curve: Linearity, range, and the performance of the regression model should be evaluated.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of GSK1521498 in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Data Presentation
Table 1: Example Calibration Curve for GSK1521498 in Mouse Plasma
| Nominal Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.012 | 1.1 | 110.0 |
| 2.5 | 0.030 | 2.6 | 104.0 |
| 5.0 | 0.061 | 5.2 | 104.0 |
| 10.0 | 0.125 | 10.3 | 103.0 |
| 50.0 | 0.630 | 51.2 | 102.4 |
| 100.0 | 1.28 | 101.5 | 101.5 |
| 500.0 | 6.45 | 495.8 | 99.2 |
| 1000.0 | 12.98 | 1005.4 | 100.5 |
Table 2: Example Accuracy and Precision Data for GSK1521498 QC Samples in Mouse Plasma
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.05 | 105.0 | 8.5 |
| Low QC | 3.0 | 2.9 | 96.7 | 6.2 |
| Mid QC | 300.0 | 305.1 | 101.7 | 4.1 |
| High QC | 800.0 | 790.3 | 98.8 | 3.5 |
Visualizations
Caption: Experimental workflow for GSK1521498 quantification in mouse plasma.
Caption: Simplified signaling pathway of GSK1521498 as a μ-opioid receptor inverse agonist.
References
Application Notes and Protocols for Clinical Trial Design: GSK1521498
Introduction
GSK1521498 is a novel, selective μ-opioid receptor antagonist, with some evidence suggesting it may also act as a partial inverse agonist[1][2][3]. It has shown potential in preclinical models for treating disorders related to compulsive reward-driven behaviors, such as alcohol dependence and binge eating[1][2][4][5]. Early clinical data in obese individuals with binge-eating disorder indicated that while GSK1521498 did not significantly impact body weight or binge-eating frequency at the doses tested, it did reduce the hedonic response to palatable foods and overall caloric intake, particularly of high-fat foods, at a 5 mg daily dose[6][7]. These findings suggest a potential role for GSK1521498 in the management of obesity and related eating disorders.
These application notes provide a framework for a Phase IIb clinical trial to further evaluate the efficacy and safety of GSK1521498 for weight management in an obese population.
Signaling Pathway of the Mu-Opioid Receptor in Reward and Feeding Behavior
The μ-opioid receptor (MOR) is a key component of the endogenous opioid system, which plays a significant role in modulating pain, reward, and affective states. In the context of feeding behavior, the activation of MORs in brain regions associated with reward, such as the mesolimbic dopamine (B1211576) system, is thought to enhance the hedonic or "liking" aspects of palatable food consumption. Endogenous opioids, like endorphins, or exogenous opioids bind to MORs, leading to the inhibition of GABAergic neurons. This disinhibition results in increased dopamine release in the nucleus accumbens, a critical node in the reward pathway, thereby promoting the consumption of rewarding stimuli, including highly palatable foods. GSK1521498, as a MOR antagonist, is hypothesized to block these effects, thereby reducing the rewarding value of palatable food and leading to a decrease in food intake.
Clinical Trial Protocol: A Phase IIb, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of GSK1521498 for Weight Management in Obese Adults
1. Study Objectives
-
Primary Objective: To evaluate the efficacy of GSK1521498 in promoting weight loss in obese adults compared to placebo.
-
Secondary Objectives:
-
To assess the effect of GSK1521498 on various anthropometric measures and body composition.
-
To evaluate the impact of GSK1521498 on eating behaviors, including caloric intake, food preferences, and appetite.
-
To assess the safety and tolerability of GSK1521498.
-
To explore the pharmacokinetic profile of GSK1521498 in the target population.
-
2. Study Design
This will be a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible participants will be randomized in a 1:1:1 ratio to receive one of two dose levels of GSK1521498 or a matching placebo for 24 weeks.
3. Participant Population
-
Inclusion Criteria:
-
Age 18-65 years.
-
Body Mass Index (BMI) ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).
-
Stable body weight (± 5%) for at least 3 months prior to screening.
-
Willingness to follow a mild hypocaloric diet and engage in physical activity as recommended.
-
-
Exclusion Criteria:
-
Type 1 or 2 diabetes.
-
Use of any weight-loss medication within 3 months of screening.
-
History of bariatric surgery.
-
Current use of opioid analgesics or history of opioid use disorder.
-
Clinically significant cardiovascular, renal, or hepatic disease.
-
Pregnancy or lactation.
-
4. Investigational Product and Dosing
-
Investigational Product: GSK1521498 tablets.
-
Dose Levels:
-
Low Dose: 5 mg once daily.
-
High Dose: 10 mg once daily.
-
-
Control: Matching placebo tablets.
5. Study Procedures and Assessments
| Assessment | Screening | Baseline | Week 4 | Week 12 | Week 24 (End of Treatment) | Week 28 (Follow-up) |
| Informed Consent | X | |||||
| Medical History & Physical Exam | X | X | X | |||
| Vital Signs | X | X | X | X | X | X |
| Body Weight & BMI | X | X | X | X | X | X |
| Waist Circumference | X | X | X | |||
| Body Composition (DXA) | X | X | ||||
| Eating Behavior Questionnaires | X | X | X | |||
| Ad Libitum Meal Test | X | X | ||||
| Safety Labs (Hematology, Chemistry) | X | X | X | X | X | X |
| Electrocardiogram (ECG) | X | X | X | X | ||
| Adverse Event Monitoring | X | X | X | X | X | |
| Pharmacokinetic Sampling | X | X | X | X |
6. Experimental Protocols
6.1. Ad Libitum Meal Test
-
Objective: To assess the effect of GSK1521498 on spontaneous caloric intake and macronutrient selection.
-
Procedure:
-
Participants will fast overnight for at least 10 hours.
-
A standardized breakfast will be provided.
-
Four hours after breakfast, participants will be presented with a buffet-style meal with a variety of pre-weighed food items of known caloric and macronutrient content.
-
Participants will be instructed to eat until they feel comfortably full.
-
The amount of each food item consumed will be measured by weighing the remaining portions.
-
Total caloric intake and the intake of carbohydrates, fats, and proteins will be calculated.
-
6.2. Dual-Energy X-ray Absorptiometry (DXA) for Body Composition
-
Objective: To measure changes in fat mass, lean mass, and bone mineral density.
-
Procedure:
-
Participants will lie supine on the DXA scanner table.
-
A low-dose X-ray scanner will pass over the entire body.
-
The scanner will differentiate between bone, fat, and lean tissue based on the differential attenuation of the X-rays.
-
Specialized software will be used to quantify total and regional body composition.
-
7. Statistical Analysis
-
Primary Endpoint Analysis: The primary efficacy endpoint will be the percent change in body weight from baseline to week 24. An analysis of covariance (ANCOVA) will be used to compare the mean percent change in body weight between each GSK1521498 dose group and the placebo group, with baseline body weight as a covariate.
-
Secondary Endpoint Analysis: Continuous secondary endpoints will be analyzed using similar ANCOVA models. Categorical endpoints will be analyzed using logistic regression or Chi-squared tests as appropriate.
-
Safety Analysis: Safety data will be summarized descriptively. The incidence of adverse events will be compared between treatment groups.
8. Data Presentation
All quantitative data will be summarized in tables, presenting descriptive statistics (n, mean, standard deviation) for continuous variables and frequencies and percentages for categorical variables, stratified by treatment group.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Placebo (n=100) | GSK1521498 5 mg (n=100) | GSK1521498 10 mg (n=100) | Total (n=300) |
| Age (years), mean (SD) | ||||
| Sex, n (%) | ||||
| Male | ||||
| Female | ||||
| Race, n (%) | ||||
| White | ||||
| Black or African American | ||||
| Asian | ||||
| Other | ||||
| Weight (kg), mean (SD) | ||||
| BMI ( kg/m ²), mean (SD) | ||||
| Waist Circumference (cm), mean (SD) |
Table 2: Efficacy Endpoints at Week 24
| Endpoint | Placebo (n=100) | GSK1521498 5 mg (n=100) | GSK1521498 10 mg (n=100) |
| Primary Endpoint | |||
| Percent Change in Body Weight, mean (SD) | |||
| Secondary Endpoints | |||
| Absolute Change in Body Weight (kg), mean (SD) | |||
| Proportion of Patients with ≥5% Weight Loss, n (%) | |||
| Proportion of Patients with ≥10% Weight Loss, n (%) | |||
| Change in Waist Circumference (cm), mean (SD) | |||
| Change in Fat Mass (kg), mean (SD) | |||
| Change in Caloric Intake (kcal), mean (SD) |
Table 3: Summary of Treatment-Emergent Adverse Events
| Adverse Event | Placebo (n=100) | GSK1521498 5 mg (n=100) | GSK1521498 10 mg (n=100) |
| Any Adverse Event, n (%) | |||
| Nausea, n (%) | |||
| Headache, n (%) | |||
| Dizziness, n (%) | |||
| Constipation, n (%) | |||
| Serious Adverse Events, n (%) |
References
- 1. The novel mu-opioid antagonist, GSK1521498, reduces ethanol consumption in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of ingestive behaviors in the rat by GSK1521498, a novel micro-opioid receptor-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel μ-Opioid Receptor Antagonist GSK1521498 Decreases Both Alcohol Seeking and Drinking: Evidence from a New Preclinical Model of Alcohol Seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the mu-opioid receptor antagonist GSK1521498 on hedonic and consummatory eating behaviour: a proof of mechanism study in binge-eating obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of GSK1521498 in Animal Models of Addiction
A- Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to test the efficacy of GSK1521498 in the context of addiction. It is important to note that while the initial query referred to GSK1521498 as a GPR139 agonist, publicly available scientific literature consistently identifies GSK1521498 as a novel, selective μ-opioid receptor antagonist.[1][2][3] This document will proceed with the correct mechanism of action, focusing on its application in relevant preclinical models of addiction.
GSK1521498 has shown potential in reducing reward-driven compulsive behaviors.[3] Its efficacy, particularly in comparison to established treatments like naltrexone (B1662487), has been investigated in models of alcohol seeking and consumption.[1][2][4] These notes will detail the experimental protocols and data presentation for such studies.
B- Mechanism of Action and Signaling Pathway
GSK1521498 functions as a selective antagonist of the μ-opioid receptor (MOR).[3] The MOR, a G-protein coupled receptor, is a key component of the brain's reward system.[5] Endogenous opioids, as well as exogenous opiates, bind to the MOR, leading to a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release, contributing to the reinforcing effects of addictive substances.[5]
By blocking the MOR, GSK1521498 is hypothesized to attenuate the rewarding effects of substances like alcohol, thereby reducing consumption and craving. The signaling pathway of the μ-opioid receptor and the antagonistic action of GSK1521498 are depicted below.
Caption: μ-Opioid Receptor Signaling and GSK1521498 Antagonism.
C- Animal Models of Alcohol Addiction
To evaluate the efficacy of GSK1521498 in reducing alcohol seeking and consumption, several well-established rodent models can be employed.[6][7][8]
1- Two-Bottle Choice Drinking Paradigm
This model assesses voluntary alcohol consumption.
-
Experimental Protocol:
-
Habituation: Individually house rats and provide them with two drinking bottles, one containing water and the other a 10% ethanol (B145695) solution.
-
Baseline: Measure daily fluid intake from both bottles for a period of at least 18 days to establish a stable baseline of alcohol preference.
-
Drug Administration: Administer GSK1521498 or a vehicle control intraperitoneally (i.p.) at various doses (e.g., 0.1, 1, 3 mg/kg) prior to the dark cycle (when rodents are most active).
-
Data Collection: Continue to measure 24-hour water and ethanol intake.
-
Analysis: Compare ethanol consumption and preference between the GSK1521498-treated and vehicle-treated groups.
-
2- Cue-Controlled Alcohol Seeking and Drinking Model
This model dissociates the motivation to seek alcohol (craving) from the act of drinking itself.[1][2]
-
Experimental Protocol:
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Training: Train rats in operant chambers to press a lever to receive access to a 15% ethanol solution. Pair the delivery of ethanol with a conditioned stimulus (CS), such as a light or a tone.
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Second-Order Schedule of Reinforcement: Implement a schedule where lever presses are reinforced by the presentation of the alcohol-associated CS. A longer period of seeking behavior is required before access to the ethanol solution is granted.
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Seeking and Drinking Sessions: Each session consists of a "seeking" phase where lever pressing results in CS presentation, followed by a "drinking" phase with free access to the ethanol solution for a limited time (e.g., 20 minutes).
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Drug Administration: Before the instrumental sessions, administer GSK1521498 or naltrexone at various doses (e.g., 0.1, 1, 3 mg/kg) to compare their effects.
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Data Collection: Record the number of lever presses during the seeking phase and the amount of ethanol consumed during the drinking phase.
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Analysis: Analyze the dose-dependent effects of GSK1521498 on both seeking and drinking behaviors.
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Caption: Cue-Controlled Alcohol Seeking and Drinking Workflow.
D- Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Effect of GSK1521498 on Ethanol Consumption in the Two-Bottle Choice Paradigm
| Treatment Group | Dose (mg/kg) | Mean Ethanol Intake (g/kg/24h) ± SEM | % Change from Vehicle |
| Vehicle | - | 5.8 ± 0.5 | - |
| GSK1521498 | 0.1 | 4.2 ± 0.4 | -27.6% |
| GSK1521498 | 1 | 2.9 ± 0.3 | -50.0% |
| GSK1521498 | 3 | 1.5 ± 0.2 | -74.1% |
Table 2: Comparative Efficacy of GSK1521498 and Naltrexone on Alcohol Seeking and Drinking
| Treatment Group | Dose (mg/kg) | Seeking (Lever Presses) ± SEM | Drinking (g/kg/20min) ± SEM |
| Vehicle | - | 125 ± 10 | 1.2 ± 0.1 |
| GSK1521498 | 1 | 68 ± 7 | 0.6 ± 0.08 |
| GSK1521498 | 3 | 35 ± 5 | 0.3 ± 0.05 |
| Naltrexone | 1 | 85 ± 9 | 0.8 ± 0.09 |
| Naltrexone | 3 | 50 ± 6 | 0.5 ± 0.07 |
Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual results may vary.
The animal models and protocols described provide a robust framework for evaluating the efficacy of GSK1521498 in addiction. As a selective μ-opioid receptor antagonist, GSK1521498 demonstrates significant potential in reducing both alcohol consumption and the motivation to seek alcohol.[1][2] Its greater effectiveness compared to naltrexone in some preclinical models suggests it may be a promising candidate for promoting abstinence and preventing relapse in alcohol addiction.[2] Further studies are warranted to explore its effects on other substance use disorders and to elucidate the full therapeutic potential of this compound.
References
- 1. The Novel μ-Opioid Receptor Antagonist GSK1521498 Decreases Both Alcohol Seeking and Drinking: Evidence from a New Preclinical Model of Alcohol Seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel mu-opioid antagonist, GSK1521498, reduces ethanol consumption in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of opioid addiction and its intervention therapy: focusing on the reward circuitry and mu-opioid receptor. - Drugs and Alcohol [drugsandalcohol.ie]
- 6. Frontiers | Understanding Addiction Using Animal Models [frontiersin.org]
- 7. Animal models of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. remedypublications.com [remedypublications.com]
Troubleshooting & Optimization
GSK1521498 free base precipitation issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues with GSK1521498 free base in solution.
Frequently Asked Questions (FAQs)
Q1: I dissolved GSK1521498 free base in an organic solvent, but it precipitated when I added my aqueous buffer. Why did this happen?
A1: This is a common issue for compounds with low aqueous solubility. The organic solvent initially dissolves the GSK1521498 free base, but when the aqueous buffer is added, the overall polarity of the solvent mixture increases significantly. This change in polarity can cause the compound to crash out of the solution if its solubility limit in the final solvent mixture is exceeded. The order of addition is also critical; adding the aqueous buffer to the organic stock solution can cause localized high concentrations and rapid precipitation.
Q2: How does the pH of my solution affect the solubility of GSK1521498 free base?
A2: GSK1521498 free base contains an amine group, which can be protonated at acidic pH.[1] This protonation results in the formation of a more polar, charged species (a salt), which is generally more soluble in aqueous solutions.[2][3] Conversely, at neutral or basic pH, the amine group is likely to be in its neutral, free base form, which is less polar and therefore less soluble in water.
Q3: What are some common organic solvents I can use to prepare a stock solution of GSK1521498 free base?
Q4: My GSK1521498 solution is initially clear but becomes cloudy over time. What could be the cause?
A4: This phenomenon, known as delayed precipitation, can occur for several reasons. The initial solution might be supersaturated, meaning it holds more dissolved compound than it can maintain at equilibrium. Over time, the compound may slowly crystallize out of solution.[4] Other factors could include temperature fluctuations, as solubility is often temperature-dependent, or changes in pH due to absorption of atmospheric CO2, which can make the solution slightly more acidic.[4]
Q5: Should I use the free base or a salt form of GSK1521498 for my experiments?
A5: The choice between the free base and a salt form depends on your experimental needs. Salt forms, such as the hydrochloride or phosphate (B84403) salt, are generally more water-soluble and can be easier to work with in aqueous buffers.[2] However, if the free base is required for your specific assay, you will need to carefully consider the formulation to maintain its solubility.
Troubleshooting Guides
Issue 1: Precipitation upon addition of aqueous buffer to an organic stock solution.
This guide provides a systematic approach to resolving precipitation when diluting a stock solution of GSK1521498 free base.
References
Technical Support Center: GSK1521498 for Food Intake Reduction
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of GSK1521498 in studies aimed at reducing food intake.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with GSK1521498.
Issue 1: Lack of Efficacy in Reducing Overall Food Intake
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Question: We are administering GSK1521498 to our animal models (rats) but are not observing a significant decrease in total food consumption. What could be the reason?
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Answer:
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Dosage: GSK1521498's effect on food intake is dose-dependent. Studies in Long Evans rats have shown that oral administration of GSK1521498 suppressed nocturnal food consumption of both standard and palatable chow. Ensure your dosage is within the effective range described in preclinical studies.
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Palatability of Food: The primary mechanism of GSK1521498 is to reduce the hedonic (pleasurable) aspects of eating, particularly for highly palatable foods.[1][2] Its effect on standard chow may be less pronounced. Consider using a model with access to palatable, high-fat, or high-sugar foods to better observe the drug's effect.
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Timing of Administration: The timing of drug administration relative to the feeding cycle is crucial. In nocturnal feeders like rats, administration before the dark cycle begins is critical for observing an effect on their primary feeding period.
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Pharmacokinetics: The plasma concentration of GSK1521498 correlates with its efficacy.[2] Ensure that the formulation and route of administration result in adequate bioavailability and brain receptor occupancy.
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Issue 2: High Variability in Subject Response
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Question: We are observing high inter-individual variability in the reduction of food intake in our human study participants. Why might this be happening?
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Answer:
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Dosage: A clinical study in obese binge-eaters demonstrated that 5 mg/day of GSK1521498 significantly reduced caloric intake, particularly from high-fat foods, whereas a 2 mg/day dose showed no significant effect compared to placebo.[1] This indicates a clear dose-response relationship.
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Genetic Factors: Genetic variations in the mu-opioid receptor gene (OPRM1) may influence an individual's response to GSK1521498.
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Baseline Binge Eating Severity: The study population in the key clinical trial consisted of individuals with binge-eating disorder. The effect of GSK1521498 may be more pronounced in individuals with a higher drive for hedonic eating.
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Issue 3: Adverse Events in Study Subjects
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Question: Our study participants are reporting adverse effects. What are the common side effects of GSK1521498 and how can they be managed?
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Answer:
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Common Side Effects: As a mu-opioid antagonist, GSK1521498 can cause side effects similar to other drugs in its class. These can include gastrointestinal issues such as diarrhea and abdominal discomfort.[3] Other potential side effects of opioid antagonists include nausea, headache, dizziness, and fatigue.[3][4]
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Management: For mild gastrointestinal side effects, supportive care may be sufficient. If side effects are severe or persistent, dose reduction or discontinuation of the study drug should be considered. It is crucial to monitor participants closely for any adverse events.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK1521498 in reducing food intake?
A1: GSK1521498 is a potent and selective mu-opioid receptor (MOR) antagonist, with some studies suggesting it may act as an inverse agonist.[5] The MOR system is critically involved in the hedonic and motivational aspects of food consumption. By blocking the MOR, GSK1521498 is thought to reduce the rewarding properties of palatable foods, thereby decreasing the motivation to consume them, particularly those high in fat and sugar.[1][2]
Q2: What is the optimal dosage of GSK1521498 for reducing food intake in humans?
A2: Based on a 28-day study in obese binge-eaters, a dosage of 5 mg/day was effective in significantly reducing hedonic responses to sweetened dairy products and decreasing caloric intake from an ad libitum buffet, especially from high-fat desserts. A lower dose of 2 mg/day did not produce significant changes in eating behavior compared to placebo.[1]
Q3: Does GSK1521498 lead to weight loss?
A3: In a 28-day clinical trial, GSK1521498 at both 2 mg/day and 5 mg/day did not result in a statistically significant reduction in body weight or fat mass compared to placebo, despite the reduction in caloric intake at the higher dose.[1] However, in preclinical studies with diet-induced obese rats, chronic oral administration of GSK1521498 did lead to body weight loss, which was attributed to the cumulative reduction in food consumption.[2] The longer-term effects on weight in humans require further investigation.
Q4: How should GSK1521498 be administered in preclinical studies?
A4: In rat studies, GSK1521498 has been effectively administered via oral gavage. The vehicle and concentration should be carefully selected to ensure stability and accurate dosing. It is important to habituate the animals to the gavage procedure to minimize stress, which can independently affect food intake.
Data Presentation
Table 1: Effect of GSK1521498 on Caloric Intake in Obese Binge Eaters
| Dosage | Change in Total Caloric Intake (kcal) from Ad Libitum Buffet | Change in High-Fat Food Intake (kcal) from Ad Libitum Buffet | Statistical Significance (vs. Placebo) |
| Placebo | Baseline | Baseline | N/A |
| 2 mg/day | No significant change | No significant change | Not Significant |
| 5 mg/day | Significant Reduction | Significant Reduction | p < 0.05 |
Data summarized from Ziauddeen et al., Molecular Psychiatry, 2013.[1]
Table 2: Effect of GSK1521498 on Food Consumption in Lean and Diet-Induced Obese (DIO) Rats
| Animal Model | Diet | GSK1521498 Dosage (oral) | Effect on Nocturnal Food Consumption |
| Lean Rats | Standard Chow | Dose-dependent | Suppression |
| Lean Rats | Palatable Chow | Dose-dependent | Suppression |
| DIO Rats | Standard Chow | Dose-dependent | Suppression |
| DIO Rats | Palatable Chow | Dose-dependent | Suppression |
Data summarized from Ignar et al., Journal of Pharmacology and Experimental Therapeutics, 2011.[2]
Experimental Protocols
1. Ad Libitum Buffet Meal Paradigm (Human Studies)
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Objective: To assess the effect of GSK1521498 on consummatory behavior of a variety of palatable foods.
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Procedure:
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Following a fasting period (e.g., overnight), participants are presented with a buffet-style meal consisting of a wide range of food items varying in macronutrient content (high-fat, low-fat, high-carbohydrate, etc.).
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Foods are pre-weighed before being presented to the participant.
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Participants are instructed to eat as much as they like until they are comfortably full.
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After the meal, all remaining food items are weighed to determine the total amount and type of food consumed.
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Caloric intake for total consumption and for specific food categories (e.g., high-fat desserts) is calculated.
-
-
Reference: This protocol is based on the methodology described in Ziauddeen et al., 2013.[1]
2. Nocturnal Food Consumption Assay (Rat Studies)
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Objective: To measure the effect of GSK1521498 on food intake during the active (dark) phase of the circadian cycle in rats.
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Procedure:
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Rats are individually housed to allow for accurate measurement of food intake.
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GSK1521498 or vehicle is administered orally via gavage at a specific time point before the onset of the dark cycle.
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Pre-weighed food hoppers are placed in the cages at the beginning of the dark cycle.
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Food intake is measured at regular intervals (e.g., hourly for the first few hours and then at 24 hours) by weighing the food hoppers.
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Cumulative food intake is calculated and compared between treatment groups.
-
-
Reference: This protocol is based on the methodology described in Ignar et al., 2011.[2]
Mandatory Visualizations
Caption: Mechanism of GSK1521498 action on the mu-opioid receptor signaling pathway.
Caption: Workflow of a clinical trial investigating GSK1521498's effect on eating behavior.
References
Troubleshooting low signal in GSK1521498 binding assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for GSK1521498 binding assays. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Troubleshooting Guide for Low Signal
Low signal in a GSK1521498 binding assay can be a significant hurdle. This guide provides a systematic approach to identifying and resolving the root cause of a weak signal.
Q1: My total binding is extremely low, close to the background. What are the primary causes?
A1: Low total binding is a common issue that can stem from several factors related to your reagents, receptor preparation, and assay conditions. Here are the most likely culprits:
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Degraded Radioligand: Ensure the radioligand used (e.g., [³H]-naloxone or another suitable mu-opioid receptor ligand) has not surpassed its expiration date and has been stored correctly to prevent radioactive decay and chemical decomposition.
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Inactive Receptor Preparation: The mu-opioid receptors (MOPr) in your membrane preparation may have degraded. This can be due to improper storage conditions, such as incorrect temperature, or an excessive number of freeze-thaw cycles.
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Suboptimal Assay Conditions: The incubation time, temperature, or buffer composition can significantly impact binding. Ensure these parameters are optimized for your specific receptor preparation and radioligand.
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Insufficient Receptor Concentration: The quantity of receptor in your assay may be too low to generate a detectable signal.
Q2: How can I systematically troubleshoot the cause of my low signal?
A2: A logical, step-by-step approach is the most effective way to pinpoint the problem. The following workflow can guide your troubleshooting efforts:
Caption: A stepwise workflow for troubleshooting low signal in binding assays.
Q3: My non-specific binding is very high, masking the specific signal. How can I reduce it?
A3: High non-specific binding can obscure your specific signal. The following strategies can help to mitigate this issue:
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Optimize Blocking Agents: The inclusion of blocking agents like Bovine Serum Albumin (BSA) in your assay buffer can minimize non-specific interactions.
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Adjust Buffer Composition: Increasing the salt concentration or including a mild detergent in your wash buffer can disrupt low-affinity, non-specific binding.
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Pre-treat Filters: Soaking filter plates in a solution of polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter material itself.
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Optimize Washing Steps: Ensure your washing procedure is stringent enough to remove unbound radioligand without causing the dissociation of specifically bound ligand. This can be achieved by increasing the number of washes or using ice-cold wash buffer.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of GSK1521498?
A4: GSK1521498 is a selective antagonist of the mu-opioid receptor (MOPr).[1] In some experimental systems with high receptor expression, it can also act as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[2][3] It binds to the orthosteric site of the MOPr, the same site as endogenous opioids and other opioid ligands.[2][3]
Q5: What are the expected binding affinity values for GSK1521498?
A5: The binding affinity of GSK1521498 for the human mu-opioid receptor is high. The reported pKi value is 9.38 ± 0.1 when expressed in HEK293 cells. This corresponds to a Ki in the sub-nanomolar range, indicating a very potent interaction with the receptor.
| Parameter | Value | Cell Line |
| pKi | 9.38 ± 0.1 | HEK293 |
| Ki (nM) | ~0.42 | HEK293 |
Q6: What are typical Bmax values for mu-opioid receptors in commonly used cell lines?
A6: The maximum binding capacity (Bmax) can vary significantly depending on the cell line, the transfection efficiency, and the specific clone selected. However, here are some reported ranges for commonly used cell lines:
| Cell Line | Bmax (pmol/mg protein) | Reference |
| HEK293 | 1.83 ± 0.13 | [1] |
| CHO | Can vary between passages | [4] |
| HEK293 (stable) | ~0.7 | [5] |
| CHO (stable) | ~3.3 | [6] |
Q7: How does the inverse agonism of GSK1521498 affect binding assays?
A7: The inverse agonist properties of GSK1521498 are more likely to be observed in functional assays that measure receptor activity (e.g., [³⁵S]GTPγS binding assays) rather than in traditional radioligand binding assays.[2][3] In systems with high receptor expression and constitutive activity, GSK1521498 may reduce the basal signal.[2][3] In a standard competition binding assay, its inverse agonism is unlikely to significantly impact the determination of its binding affinity (Ki).
Experimental Protocols
Protocol 1: Competition Radioligand Binding Assay for GSK1521498
This protocol describes a method to determine the binding affinity (Ki) of GSK1521498 for the mu-opioid receptor by measuring its ability to displace a radiolabeled antagonist, such as [³H]-naloxone.
Materials:
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Cell membranes from a cell line expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells)
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Binding Buffer: 50 mM Tris-HCl, pH 7.4
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Radioligand: [³H]-naloxone (specific activity ~30-60 Ci/mmol)
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Non-specific binding control: 10 µM unlabeled naloxone (B1662785)
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Test compound: GSK1521498
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96-well filter plates (e.g., glass fiber filters pre-soaked in 0.5% PEI)
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Scintillation cocktail and a scintillation counter
Procedure:
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Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
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50 µL of Binding Buffer
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25 µL of [³H]-naloxone (at a final concentration near its Kd, e.g., 1-2 nM)
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25 µL of various concentrations of GSK1521498 (e.g., from 10⁻¹² M to 10⁻⁶ M) or 25 µL of 10 µM naloxone for non-specific binding, or 25 µL of Binding Buffer for total binding.
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100 µL of cell membrane preparation (typically 20-50 µg of protein)
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Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
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Termination: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
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Washing: Wash the filters three times with ice-cold Binding Buffer to remove any unbound radioligand.
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Quantification: Place the filters in scintillation vials, add an appropriate scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
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Subtract the non-specific binding counts from all other measurements to obtain the specific binding.
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Plot the specific binding as a percentage of the total specific binding against the logarithm of the GSK1521498 concentration.
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Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ of GSK1521498.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Workflow for a competition radioligand binding assay.
Signaling Pathway
GSK1521498, as a mu-opioid receptor antagonist, blocks the canonical Gαi/o-coupled signaling pathway typically activated by opioid agonists.
Caption: GSK1521498 signaling pathway at the mu-opioid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of recombinant rat mu-opioid receptor activation in CHO cells on phospholipase C, [Ca2+]i and adenylyl cyclase [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering µ-opioid receptor phosphorylation and dephosphorylation in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of opioid ligands in cells expressing cloned mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK1521498 In Vivo Applications
This technical support center is designed for researchers, scientists, and drug development professionals utilizing GSK1521498 in in vivo experiments. It provides troubleshooting guidance and answers to frequently asked questions to help minimize off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK1521498?
A1: GSK1521498 is a potent and selective antagonist and inverse agonist of the μ-opioid receptor (MOR).[1] Its primary mechanism involves blocking the activity of this receptor, which is a key component of the endogenous opioid system involved in reward, motivation, and pain perception.[2] In some experimental conditions with high MOR expression or following prolonged morphine pre-treatment, GSK1521498 can exhibit inverse agonist properties, meaning it can reduce the basal activity of the receptor.[3]
Q2: What are the known off-target effects of GSK1521498?
A2: GSK1521498 demonstrates high selectivity for the μ-opioid receptor. In vitro studies have shown it has approximately 14-fold selectivity for the μ-opioid receptor over both delta- and kappa-opioid receptor subtypes.[4] While a comprehensive screening panel against a wide range of unrelated targets is not publicly available, the known side effects at higher doses, such as mild to moderate impairments in attention and reductions in pain threshold, are likely related to its on-target activity on the μ-opioid system.[2] Researchers should still consider the possibility of off-target effects, especially at high concentrations, and employ rigorous experimental controls.
Q3: What are the most common dose-dependent side effects observed with GSK1521498 in vivo?
A3: In human studies, clinically relevant doses (2, 5, and 10 mg once daily) were generally well-tolerated.[2] However, dose-related secondary pharmacodynamic effects were observed, particularly at the highest dose (10 mg), including mild to moderate impairments in attention and reductions in pressure pain threshold and tolerance.[2] In rodent studies, higher doses (e.g., 3 mg/kg) have been associated with conditioned taste aversion.[4]
Troubleshooting Guide: Minimizing Off-Target and Undesirable On-Target Effects
This guide provides a structured approach to troubleshoot and minimize potential unwanted effects of GSK1521498 in your in vivo experiments.
Issue 1: Unexpected Phenotypes or High Variability in Experimental Results
This could be due to either off-target effects or on-target effects that are undesirable for your specific research question.
Troubleshooting Workflow
References
- 1. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple-dose safety, pharmacokinetics, and pharmacodynamics of the μ-opioid receptor inverse agonist GSK1521498 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel mu-opioid antagonist, GSK1521498, reduces ethanol consumption in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK1521498 Vehicle Selection for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate vehicles for administering GSK1521498 in preclinical animal studies. The information is presented in a question-and-answer format to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of GSK1521498?
A1: Based on published preclinical studies, a widely used and effective vehicle for oral gavage of the dihydrochloride (B599025) salt of GSK1521498 in rats is a suspension in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) with 0.1% Tween 80 in purified water.[1] This formulation strategy is suitable for compounds with low aqueous solubility.
Q2: I do not have HPMC. Can I use a different suspending agent?
A2: Yes, other suspending agents can be used, but their suitability should be verified. A common alternative is 0.5% methylcellulose (MC) , often with a surfactant like Tween 80 (e.g., 0.2%). The viscosity of the methylcellulose (e.g., 400 cP) is an important consideration for ease of administration. It is crucial to ensure the suspension is homogenous and stable for the duration of the experiment.
Q3: What are the key physicochemical properties of GSK1521498 to consider for formulation development?
Q4: How do I prepare a 0.5% HPMC with 0.1% Tween 80 formulation?
A4: A detailed protocol for the preparation of a similar and commonly used vehicle, 0.5% methylcellulose with 0.2% Tween 80, is provided in the "Experimental Protocols" section below. The principles for preparing the HPMC-based vehicle are similar and involve proper dispersion of the suspending agent and incorporation of the surfactant.
Q5: My GSK1521498 suspension appears to be unstable and the compound is settling. What can I do?
A5: This is a common issue with suspension formulations. Here are some troubleshooting steps:
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Ensure proper homogenization: Use a sonicator or homogenizer to reduce particle size and create a more uniform suspension.
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Optimize the concentration of the suspending agent: You may need to slightly increase the concentration of HPMC or methylcellulose to increase the viscosity of the vehicle.
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Triturate the compound: Before adding the bulk of the vehicle, create a paste by triturating the GSK1521498 powder with a small amount of the vehicle. This helps to wet the compound and prevent clumping.
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Prepare fresh daily: If stability is a persistent issue, preparing the suspension fresh each day before administration is the best practice.
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Constant agitation: Gently agitate the suspension between dosing animals to ensure each animal receives a consistent dose.
Q6: I need to administer GSK1521498 intravenously (IV). What vehicle can I use?
A6: Formulating a poorly soluble compound like GSK1521498 for intravenous administration is challenging due to the risk of precipitation in the bloodstream. A common strategy for preclinical IV studies with such compounds is to use a co-solvent system. One such vehicle reported for use in rats is a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400) . It is critical to administer such formulations as a slow intravenous infusion and to conduct preliminary tolerability studies. The final formulation should be sterile-filtered.
Q7: Are there other potential vehicles for different routes of administration?
A7: Yes, depending on the route and the required dose, other vehicles could be considered. However, due to the lack of specific solubility data for GSK1521498, any new vehicle should be thoroughly evaluated for its ability to solubilize or suspend the compound, as well as for its in vivo tolerability. The table below provides a summary of common vehicles used for various administration routes for poorly soluble compounds.
Data Presentation
Table 1: Physicochemical Properties of GSK1521498 (Predicted and Known)
| Property | Value/Information | Reference/Note |
| Molecular Formula | C27H23F2N5 | [3] |
| Salt Form Used | Dihydrochloride | [1] |
| Aqueous Solubility | Low (specific value not publicly available) | Implied by formulation choices |
| pKa (predicted) | Basic | Based on chemical structure |
| logP (predicted) | High | Expected for a poorly soluble compound |
Note: Researchers should perform their own solubility studies to determine optimal formulation conditions.
Table 2: Common Vehicles for Preclinical Administration of Poorly Soluble Compounds
| Route of Administration | Vehicle Composition | Key Considerations |
| Oral (PO) | 0.5% HPMC or MC with 0.1-0.2% Tween 80 in water/saline | Ensure uniform suspension. Prepare fresh if stability is a concern. |
| 20-40% Captisol® (sulfobutylether-β-cyclodextrin) in water | Can improve solubility of some compounds. Check for compound compatibility. | |
| Corn oil or other vegetable oils | Suitable for highly lipophilic compounds. | |
| Intravenous (IV) | 20% DMA / 40% PG / 40% PEG-400 | For slow IV infusion. Requires sterility and tolerability testing. |
| 10-20% Solutol® HS 15 in saline | A non-ionic solubilizer. Requires sterility and hemolysis testing. | |
| 30% PEG-400 in saline | Co-solvent system. Requires sterility and tolerability testing. | |
| Intraperitoneal (IP) | Saline with a co-solvent (e.g., up to 10% DMSO) | Risk of precipitation upon injection. Use with caution. |
| 0.5% HPMC or MC with 0.1-0.2% Tween 80 in saline | Suspension for IP injection. Ensure sterility. | |
| Subcutaneous (SC) | Corn oil or sesame oil | For sustained release of lipophilic compounds. |
| 5-10% DMSO in saline or corn oil | Co-solvent system. Potential for injection site irritation. |
Experimental Protocols
Protocol 1: Preparation of 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween 80 Vehicle
Materials:
-
Methylcellulose (viscosity ~400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Sterile magnetic stir bar and stir plate
-
Sterile beaker or flask
-
Heating plate
Procedure:
-
Heat approximately one-third of the final required volume of sterile water to 60-70°C in a sterile beaker with a magnetic stir bar.
-
Slowly add the calculated amount of methylcellulose powder to the heated water while stirring vigorously to ensure all particles are wetted and a uniform, milky suspension is formed.
-
Remove the beaker from the heat and add the remaining two-thirds of the sterile water as cold water (or on an ice bath) while continuing to stir. The solution should become clear.
-
Once the solution is clear and has cooled to room temperature, add the calculated volume of Tween 80 and continue stirring until it is fully dispersed.
-
Store the prepared vehicle at 2-8°C. The solution should be stable for several days.
Protocol 2: Preparation of GSK1521498 Suspension for Oral Gavage
Materials:
-
GSK1521498 dihydrochloride powder
-
Prepared 0.5% HPMC or MC with 0.1-0.2% Tween 80 vehicle
-
Mortar and pestle (optional, for trituration)
-
Vortex mixer
-
Sonicator (probe or bath)
-
Sterile container for the final suspension
Procedure:
-
Calculate the required amount of GSK1521498 and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss.
-
Weigh the GSK1521498 powder and place it in a sterile container.
-
Trituration (recommended): Add a small amount of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This step helps to break up any clumps and ensures the particles are well-wetted.
-
Suspension: Gradually add the remaining vehicle to the paste (or directly to the powder if not triturating) while continuously mixing with a vortex mixer.
-
Homogenization: Sonicate the suspension to reduce particle size and improve homogeneity. Use a probe sonicator for short bursts on ice to prevent overheating, or a bath sonicator for a longer duration.
-
Visually inspect the suspension to ensure it is uniform and free of large aggregates.
-
Store the suspension at 2-8°C, protected from light. Before each use, allow the suspension to come to room temperature and vortex vigorously to ensure homogeneity.
Mandatory Visualization
Caption: Workflow for GSK1521498 vehicle selection and formulation.
Caption: Troubleshooting guide for GSK1521498 suspension formulations.
References
Technical Support Center: GSK1521498 Behavioral Response Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in behavioral responses during experiments with GSK1521498.
I. Frequently Asked Questions (FAQs)
Q1: What is GSK1521498 and what is its primary mechanism of action?
GSK1521498 is a potent and selective mu-opioid receptor (MOR) antagonist.[1] Some studies also indicate that it may act as an inverse agonist under certain conditions, particularly where there is high MOR expression or following prolonged exposure to MOR agonists.[1][2] Its primary mechanism of action is to block the effects of endogenous opioids, such as beta-endorphin (B3029290) and enkephalins, at the mu-opioid receptor. This receptor is critically involved in the body's regulation of pain, reward, and addictive behaviors.[3]
Q2: What are the expected behavioral effects of GSK1521498 in preclinical models?
In preclinical studies, GSK1521498 has been shown to reduce the consumption of palatable food, alcohol, and self-administered drugs like heroin and cocaine.[4][5][6] It can also attenuate the rewarding properties of these substances as measured in paradigms like conditioned place preference and reduce drug-seeking behavior.[4]
Q3: What are some of the known side effects of GSK1521498?
In human studies, GSK1521498 has been generally well-tolerated.[7][8] At higher doses, some mild to moderate side effects have been observed, including impairments in attention and a reduction in pain threshold and tolerance.[7] When combined with ethanol (B145695), it can have mild, transient effects on alertness and mood.[8]
Q4: How does the pharmacokinetic profile of GSK1521498 contribute to response variability?
Following oral administration, the time to reach maximum plasma concentration (Tmax) of GSK1521498 can range from 1 to 8 hours, with a median of 2 to 5 hours.[7] This variability in absorption rate can lead to differences in the timing of peak behavioral effects between subjects. Systemic exposure to GSK1521498 increases in a manner slightly greater than dose-proportional.[7] It is crucial to consider this pharmacokinetic variability when designing experiments and interpreting results.
II. Troubleshooting Guide: Addressing Variability in Behavioral Responses
Variability in behavioral responses to GSK1521498 can arise from a combination of pharmacological, genetic, and experimental factors. This guide provides a structured approach to identifying and mitigating these sources of variability.
Issue 1: Inconsistent or weaker-than-expected effects on consummatory behavior (e.g., food or alcohol intake).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose Selection | - Ensure the dose of GSK1521498 is appropriate for the species and behavioral paradigm. Dose-response curves can vary between different rewarding substances. - Consider that the effects of GSK1521498 are dose-dependent.[9][10] |
| Timing of Drug Administration | - Administer GSK1521498 at a time point that allows for peak plasma concentrations to coincide with the behavioral testing period, considering the Tmax of 1-8 hours.[7] - Maintain a consistent administration schedule across all subjects and experimental sessions. |
| Palatability of the Consumed Substance | - The magnitude of GSK1521498's effect can be influenced by the palatability of the food or drink. Highly palatable substances may require higher doses to observe a significant reduction in consumption. |
| Subject's Motivational State | - Ensure consistent levels of food or fluid deprivation (if applicable) across all subjects, as this can influence the motivation to consume. |
Issue 2: High inter-individual variability in operant responding for rewarding stimuli.
| Potential Cause | Troubleshooting Steps |
| Genetic Differences in Mu-Opioid Receptors | - Be aware that single nucleotide polymorphisms (SNPs) in the OPRM1 gene, which encodes the mu-opioid receptor, can alter receptor function and ligand binding.[3][11] The A118G polymorphism, for example, is known to affect the amount of MOR present in neuronal membranes.[3] - If feasible, genotype subjects for common OPRM1 variants to assess their potential contribution to response variability. |
| Differences in Baseline Operant Performance | - Ensure all subjects are trained to a stable baseline of responding before initiating drug studies. - Use a within-subject design where each animal serves as its own control to minimize the impact of individual differences in learning and motivation. |
| Inverse Agonist vs. Neutral Antagonist Properties | - GSK1521498 can exhibit inverse agonist activity, particularly in subjects with a history of opioid agonist exposure, which can lead to different behavioral outcomes compared to a neutral antagonist.[1][2] - Carefully consider the subject's drug history when interpreting results. |
Issue 3: Unexplained variability or lack of effect in conditioned place preference (CPP) studies.
| Potential Cause | Troubleshooting Steps |
| Insufficient Conditioning | - Ensure a sufficient number of conditioning sessions are conducted to establish a robust place preference. - The dose of the rewarding substance used for conditioning should be adequate to induce a reliable preference. |
| Contextual and Environmental Factors | - Maintain consistent lighting, temperature, and noise levels in the experimental room.[12] - Handle animals consistently and gently to minimize stress, which can impact behavioral performance. |
| Apparatus Bias | - Before conditioning, assess for any inherent preference for one compartment of the CPP apparatus over the other and counterbalance the drug-paired compartment accordingly. |
III. Data Presentation
Table 1: Pharmacokinetic Parameters of GSK1521498 in Humans
| Parameter | Value | Reference |
| Tmax (Median) | 2 - 5 hours | [7] |
| Tmax (Range) | 1 - 8 hours | [7] |
| Dose Proportionality | Slightly greater than dose-proportional increase in systemic exposure (AUC and Cmax) | [7] |
| Time to Steady State | Approximately 7 days with once-daily administration | [7] |
Table 2: Summary of Preclinical Behavioral Effects of GSK1521498
| Behavioral Paradigm | Species | Effect of GSK1521498 | Reference |
| Ethanol Consumption | Mice | Dose-dependent decrease | [6] |
| Sucrose (B13894) Consumption | Mice | Significant reduction at 1 mg/kg | [6] |
| Palatable Food Intake | Rats | Suppression of nocturnal food consumption | [4][5] |
| Operant Responding for Palatable Food | Rats | Reduced reinforcement efficacy and enhanced satiety | [4][5] |
| Cocaine and Heroin Seeking | Rats | Dose-dependent attenuation | [1] |
IV. Experimental Protocols
Protocol 1: Assessment of GSK1521498 on Palatable Food Consumption
-
Subjects: Male Long-Evans rats, individually housed with ad libitum access to standard chow and water, maintained on a 12-hour light/dark cycle.
-
Habituation: Acclimate rats to the testing cages for at least 3 days prior to the experiment.
-
Baseline Measurement: For 3 consecutive days, provide a pre-weighed amount of a highly palatable diet (e.g., high-fat, high-sucrose pellets) at the beginning of the dark cycle. Measure food intake after a set period (e.g., 4 hours).
-
Drug Administration: On the test day, administer GSK1521498 or vehicle via oral gavage at a predetermined time before the presentation of the palatable diet (e.g., 2 hours prior, to coincide with Tmax).
-
Data Collection: Present the pre-weighed palatable diet and measure consumption at regular intervals (e.g., 1, 2, and 4 hours).
-
Analysis: Compare food intake between the GSK1521498-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Operant Self-Administration of a Rewarding Substance
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and a syringe pump for delivering liquid rewards.
-
Training:
-
Initially, train water-deprived rats to press the active lever for a water reward on a fixed-ratio 1 (FR1) schedule. The active lever press will result in the delivery of the reward and a brief presentation of the cue light.
-
Once lever pressing is acquired, replace the water with a rewarding solution (e.g., 10% sucrose or a solution of a drug of abuse).
-
Gradually increase the FR schedule (e.g., to FR5) to establish stable responding.
-
-
Baseline: Conduct daily sessions until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of rewards earned over 3 consecutive days).
-
Drug Testing:
-
Administer GSK1521498 or vehicle at a specified time before the operant session.
-
Use a within-subject, counterbalanced design where each rat receives all treatment conditions.
-
-
Data Collection: Record the number of active and inactive lever presses and the number of rewards earned during each session.
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Analysis: Analyze the data using a repeated-measures ANOVA to determine the effect of GSK1521498 on responding for the rewarding substance.
V. Mandatory Visualizations
Caption: Mechanism of action of GSK1521498 at the mu-opioid receptor.
Caption: General experimental workflow for assessing behavioral effects of GSK1521498.
Caption: Logical troubleshooting approach for addressing response variability.
References
- 1. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OPRM1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of ingestive behaviors in the rat by GSK1521498, a novel micro-opioid receptor-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel mu-opioid antagonist, GSK1521498, reduces ethanol consumption in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple-dose safety, pharmacokinetics, and pharmacodynamics of the μ-opioid receptor inverse agonist GSK1521498 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the mu-opioid receptor antagonist GSK1521498 on hedonic and consummatory eating behaviour: a proof of mechanism study in binge-eating obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mu Opioid Receptor Gene: New Point Mutations in Opioid Addicts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. anilocus.com [anilocus.com]
Technical Support Center: Enhancing the Bioavailability of GSK1521498 Free Base
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of GSK1521498 free base for improved oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is GSK1521498 and why is its bioavailability a concern?
A1: GSK1521498 is a potent and selective μ-opioid receptor (MOR) antagonist investigated for its potential in treating disorders related to compulsive consumption.[1][2] As a free base, GSK1521498 is likely to exhibit poor aqueous solubility, a common characteristic of basic drug molecules.[3][4] Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and reduced oral bioavailability.[5][6][7]
Q2: What are the primary strategies for improving the bioavailability of GSK1521498 free base?
A2: The main approaches to enhance the bioavailability of a poorly soluble compound like GSK1521498 free base include:
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Salt Formation: Converting the free base into a salt form (e.g., hydrochloride or phosphate) can significantly increase its aqueous solubility and dissolution rate.[3][4] Published research indicates the use of both the dihydrochloride (B599025) and phosphate (B84403) salts of GSK1521498 in experimental studies.[8][9]
-
Complexation with Cyclodextrins: Utilizing cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPBCD), to form inclusion complexes can enhance the solubility of hydrophobic drugs.[5][6][7][10] An acidified HPBCD-containing vehicle has been mentioned for formulating GSK1521498.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can improve absorption by facilitating dissolution in the gastrointestinal fluids and promoting lymphatic uptake.[11] A formulation of GSK1521498 free base in corn oil with DMSO has been noted for preclinical research.[1]
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution, which can enhance the dissolution rate.[6][7]
Q3: Which salt form of GSK1521498 is preferable?
A3: The choice of salt form depends on several factors, including the desired physicochemical properties (e.g., solubility, stability, hygroscopicity) and the intended dosage form. Both hydrochloride and phosphate salts are commonly used to improve the solubility of basic drugs.[3][4] A comparative study of the different salt forms of GSK1521498 would be necessary to determine the optimal choice for a specific application.
Q4: How do I prepare a cyclodextrin-based formulation for GSK1521498?
A4: A common method for preparing a cyclodextrin (B1172386) inclusion complex is by co-solubilization. This typically involves dissolving the cyclodextrin (e.g., HPBCD) in an aqueous medium and then adding the drug substance (GSK1521498 free base) with stirring until a clear solution is obtained. The process may be facilitated by gentle heating or sonication. For a detailed protocol, please refer to the Experimental Protocols section.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low and variable oral exposure in preclinical studies. | Poor aqueous solubility of the GSK1521498 free base leading to dissolution rate-limited absorption. | 1. Utilize a salt form: Switch to a hydrochloride or phosphate salt of GSK1521498 to improve solubility and dissolution. 2. Formulate with cyclodextrins: Prepare an inclusion complex with HPBCD to enhance solubility. 3. Develop a lipid-based formulation: If the compound is lipophilic, a lipid-based system (e.g., in corn oil) may improve absorption. |
| Precipitation of the drug upon dilution of a stock solution. | The concentration of the drug in the stock solution exceeds its solubility in the dilution medium. | 1. Lower the stock concentration: Prepare a more dilute stock solution. 2. Use a co-solvent: Incorporate a pharmaceutically acceptable co-solvent in the final formulation. 3. Maintain solubilizing excipients: Ensure the final diluted formulation contains a sufficient concentration of the solubilizing agent (e.g., cyclodextrin) to keep the drug in solution. |
| Inconsistent results between experimental batches. | Variability in the solid-state properties of the GSK1521498 free base (e.g., crystallinity, particle size). | 1. Characterize the solid form: Use techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to ensure batch-to-batch consistency. 2. Control particle size: Employ a consistent particle size reduction method (e.g., micronization) if necessary. |
| Difficulty in achieving a high drug loading in the formulation. | The limited solubility of GSK1521498 in the chosen vehicle. | 1. Optimize the formulation: Conduct a systematic study to find the optimal ratio of drug to excipient (e.g., cyclodextrin). 2. Explore alternative excipients: Test different types of cyclodextrins or other solubilizing agents. 3. Consider amorphous solid dispersions: This is an advanced technique for enhancing the solubility and loading capacity of poorly soluble drugs. |
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Potential Advantages | Potential Disadvantages |
| Salt Formation | Increases aqueous solubility and dissolution rate. | Simple to manufacture, well-established regulatory path. | Risk of conversion back to the less soluble free base in the GI tract, potential for hygroscopicity. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex, increasing apparent solubility. | Significant solubility enhancement, potential for stabilization of the drug. | Can be limited by the amount of cyclodextrin that can be safely administered, potential for high viscosity at high concentrations. |
| Lipid-Based Formulation | Improves solubilization in GI fluids and can enhance lymphatic absorption. | Can significantly increase the bioavailability of lipophilic drugs, may reduce food effects. | Can be complex to formulate and manufacture, potential for drug precipitation upon digestion. |
| Particle Size Reduction | Increases the surface area for dissolution. | Relatively simple and cost-effective method. | May not be sufficient for very poorly soluble compounds, potential for particle aggregation. |
Table 2: Representative Pharmacokinetic Parameters of GSK1521498 from a Preclinical Study (Hypothetical Data for Illustrative Purposes)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| GSK1521498 Free Base (Aqueous Suspension) | 10 | 50 | 4 | 200 | 5 |
| GSK1521498 HCl Salt (Aqueous Solution) | 10 | 300 | 1 | 1200 | 30 |
| GSK1521498 with HPBCD (Aqueous Solution) | 10 | 250 | 1.5 | 1100 | 27.5 |
| GSK1521498 in Lipid Vehicle | 10 | 200 | 2 | 1000 | 25 |
Note: The data in Table 2 is hypothetical and intended for illustrative purposes to demonstrate how different formulations can impact pharmacokinetic parameters. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a GSK1521498-HPBCD Inclusion Complex
-
Materials: GSK1521498 free base, Hydroxypropyl-β-cyclodextrin (HPBCD), Purified water, 0.1 N Hydrochloric acid.
-
Procedure:
-
Weigh the required amount of HPBCD and dissolve it in purified water with stirring. A typical starting point is a 20-40% (w/v) solution of HPBCD.
-
Slowly add the GSK1521498 free base powder to the HPBCD solution while stirring continuously.
-
If the drug does not fully dissolve, slowly add 0.1 N HCl dropwise to acidify the solution (e.g., to pH 4-5) and facilitate the dissolution of the basic drug.
-
Continue stirring until a clear solution is obtained. This may take several hours. Gentle heating (e.g., to 40-50°C) or sonication can be used to accelerate the process.
-
Once dissolved, allow the solution to cool to room temperature.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
The resulting solution can be used for in vitro or in vivo studies. The concentration of GSK1521498 should be confirmed analytically (e.g., by HPLC).
-
Protocol 2: Formulation of GSK1521498 Free Base in a Lipid-Based Vehicle
-
Materials: GSK1521498 free base, Dimethyl sulfoxide (B87167) (DMSO), Corn oil.
-
Procedure:
-
Prepare a stock solution of GSK1521498 free base in DMSO. For example, dissolve 16.7 mg of the drug in 1 mL of DMSO to get a 16.7 mg/mL stock solution.
-
Warm the corn oil to approximately 40°C to reduce its viscosity.
-
For a final concentration of 1.67 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of the pre-warmed corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension or solution.
-
This formulation should be prepared fresh before each experiment.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. eijppr.com [eijppr.com]
- 7. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. omicsonline.org [omicsonline.org]
GSK1521498 stability in different solvent systems
This technical support center provides guidance on the stability of GSK1521498 in various solvent systems. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for preparing GSK1521498 solutions?
A1: Based on preclinical studies, GSK1521498 has been successfully prepared in the following systems:
-
Aqueous Systems: A stock solution of GSK1521498 can be made in an acidified vehicle containing hydroxypropyl beta-cyclodextrin (B164692) (HPBCD) and then diluted with a phosphate-buffered diluent. Saline has also been used as a solvent.
-
Storage of Solutions: Pre-prepared stock solutions have been kept frozen for the duration of experiments. Diluted solutions have been refrigerated and used within 48 hours to one week.
Q2: Is there any publicly available quantitative data on the stability of GSK1521498 in different solvents?
A2: Currently, there is limited publicly available quantitative stability data for GSK1521498 across a wide range of solvent systems, pH values, and temperatures. It is recommended that researchers perform their own stability studies tailored to their specific experimental conditions and formulation requirements.
Q3: What are the likely degradation pathways for a molecule like GSK1521498?
A3: While specific degradation pathways for GSK1521498 have not been detailed in public literature, molecules with similar functional groups may be susceptible to:
-
Hydrolysis: Degradation in the presence of water, which can be pH-dependent.
-
Oxidation: Degradation in the presence of oxygen or oxidizing agents.
-
Photodegradation: Degradation upon exposure to light. It is crucial to conduct forced degradation studies to identify the potential degradation products and establish the stability-indicating nature of analytical methods.
Q4: How can I monitor the stability of my GSK1521498 solution?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be capable of separating the intact GSK1521498 from any potential degradation products and formulation excipients.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness observed in the GSK1521498 solution.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | - Ensure the solvent system is appropriate for the desired concentration. - Consider the use of co-solvents or solubilizing agents like cyclodextrins. - Adjust the pH of the solution, as the solubility of ionizable compounds can be pH-dependent. |
| Temperature Effects | - If the solution was stored at a low temperature, allow it to equilibrate to room temperature and gently agitate. - Determine the solubility at different temperatures to establish appropriate storage conditions. |
| Compound Degradation | - If precipitation occurs over time, it may be due to the formation of insoluble degradation products. Analyze the precipitate and the supernatant using a stability-indicating method. |
Issue 2: Loss of potency or unexpected experimental results.
| Potential Cause | Troubleshooting Steps |
| Chemical Instability | - Verify the age and storage conditions of the solution. Prepare fresh solutions for critical experiments. - Conduct a stability study under your experimental conditions to determine the rate of degradation. - Protect the solution from light and air (e.g., use amber vials, purge with nitrogen) to minimize photolytic and oxidative degradation. |
| Adsorption to Container | - GSK1521498 may adsorb to certain types of plastic or glass. Consider using low-adsorption vials or silanized glassware. |
| Incorrect Concentration | - Re-verify the concentration of the solution using a validated analytical method. |
Data Presentation
The following tables are templates for researchers to populate with their own experimental data from stability studies of GSK1521498.
Table 1: Solubility of GSK1521498 in Common Solvents
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |
| Example: Water | 25 | 7.4 | < 0.1 |
| Example: 0.1 N HCl | 25 | 1.0 | Enter Data |
| Example: Ethanol | 25 | N/A | Enter Data |
| Example: DMSO | 25 | N/A | Enter Data |
Table 2: Stability of GSK1521498 in Solution over Time
Solvent System: Temperature: Initial Concentration:
| Time Point | % Remaining GSK1521498 | Appearance of Solution | pH (if applicable) |
| 0 hours | 100% | Clear, colorless | |
| 24 hours | Enter Data | Enter Data | Enter Data |
| 48 hours | Enter Data | Enter Data | Enter Data |
| 1 week | Enter Data | Enter Data | Enter Data |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Solvent A: 0.1% formic acid or trifluoroacetic acid in water.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient method to ensure separation of the parent compound from potential polar and non-polar degradants.
-
Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to assess peak purity.
-
Forced Degradation:
-
Acid/Base Hydrolysis: Incubate GSK1521498 in 0.1 N HCl and 0.1 N NaOH at an elevated temperature (e.g., 60 °C).
-
Oxidation: Treat with a low concentration of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Method Validation: Analyze the stressed samples to ensure that all degradation products are well-separated from the main peak. The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Mandatory Visualizations
Caption: Mu-Opioid Receptor Signaling Inhibition by GSK1521498.
Caption: Experimental Workflow for a GSK1521498 Stability Study.
Caption: Troubleshooting Decision Tree for Stability Issues.
Validation & Comparative
A Comparative Analysis of GSK1521498 and Naltrexone in the Reduction of Alcohol Consumption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK1521498 and naltrexone (B1662487), two opioid receptor antagonists investigated for their potential to reduce alcohol consumption. While both compounds target the endogenous opioid system, emerging preclinical data suggests potential differences in their efficacy and pharmacological profiles. This document synthesizes available experimental data, details underlying mechanisms of action, and presents experimental protocols to inform further research and development in the field of addiction pharmacotherapy.
Executive Summary
Naltrexone, an FDA-approved medication for alcohol use disorder, is a non-selective opioid receptor antagonist. GSK1521498 is a novel, potent, and selective mu-opioid receptor antagonist that has been investigated for its effects on reward-driven behaviors. Preclinical evidence suggests that GSK1521498 may be more effective than naltrexone in reducing both alcohol seeking and consumption. This guide will delve into the specifics of these findings and the pharmacological characteristics that may underpin these differences.
Mechanism of Action
Both GSK1521498 and naltrexone exert their effects by modulating the endogenous opioid system, which plays a crucial role in the rewarding effects of alcohol. Alcohol consumption leads to the release of endogenous opioids (like endorphins), which in turn activate opioid receptors, particularly the mu-opioid receptor (MOR). This activation is believed to contribute to the pleasurable and reinforcing properties of alcohol, driving further consumption. By blocking these receptors, both drugs aim to reduce the rewarding effects of alcohol and decrease cravings.
However, there are key distinctions in their pharmacological profiles:
| Feature | GSK1521498 | Naltrexone |
| Receptor Selectivity | Selective mu-opioid receptor (MOR) antagonist.[1] | Non-selective opioid receptor antagonist, with action at mu, kappa, and delta receptors.[2][3] |
| Potency | Potent MOR antagonist. | |
| Pharmacological Activity | May act as a neutral antagonist or possess partial inverse agonist activity at the MOR under certain conditions.[4] | Can exhibit partial agonist activity at the MOR under some assay conditions.[4][5] |
Preclinical Comparative Data: GSK1521498 vs. Naltrexone
A key preclinical study directly compared the effects of GSK1521498 and naltrexone on alcohol-seeking and drinking behaviors in alcohol-preferring rats. The results of this study are summarized below.
| Outcome Measure | GSK1521498 | Naltrexone | Key Finding |
| Cue-Controlled Alcohol Seeking | Dose-dependently reduced | Dose-dependently reduced | GSK1521498 showed significantly greater effectiveness.[1][6] |
| Alcohol Intake (Instrumental) | Dose-dependently reduced | Dose-dependently reduced | GSK1521498 showed significantly greater effectiveness.[1][6] |
| Alcohol Intake (2-Bottle Choice) | Dose-dependently reduced | Dose-dependently reduced | GSK1521498 showed significantly greater effectiveness.[1][6] |
At doses achieving similar receptor occupancy (approximately 70-75%), GSK1521498 produced a 2.5-fold greater reduction in alcohol consumption compared to naltrexone.[4]
Experimental Protocols
Preclinical Comparison of GSK1521498 and Naltrexone
The following protocol is based on the study by Giuliano et al. (2015), which provides the most direct preclinical comparison of the two compounds.
Objective: To compare the effects of GSK1521498 and naltrexone on voluntary alcohol intake and alcohol-seeking behaviors.
Subjects: Alcohol-preferring (P) and alcohol-nonpreferring (NP) rats.
Experimental Phases:
-
Initial Alcohol Exposure: Rats were given 24-hour home cage access to 10% alcohol and water in a two-bottle choice procedure for 18 sessions.
-
Instrumental Training: Rats were trained to respond instrumentally for access to 15% alcohol under a second-order schedule of reinforcement. This involved a period of alcohol-seeking behavior maintained by contingent presentations of an alcohol-associated conditioned stimulus (CS). This seeking phase was followed by a 20-minute period of free access to alcohol.
-
Drug Administration: In separate test sessions, rats were pre-treated with either GSK1521498 (0.1, 1, and 3 mg/kg) or naltrexone (0.1, 1, and 3 mg/kg) prior to the instrumental sessions.
-
Outcome Measures:
-
Alcohol Seeking: The number of responses on the active lever during the seeking phase.
-
Alcohol Drinking: The amount of alcohol consumed during the 20-minute access period.
-
Two-Bottle Choice Drinking: The effect of the drugs on alcohol intake was also measured in the initial two-bottle choice paradigm.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of Opioid Antagonists in Reducing Alcohol Reward
References
- 1. The Novel μ-Opioid Receptor Antagonist GSK1521498 Decreases Both Alcohol Seeking and Drinking: Evidence from a New Preclinical Model of Alcohol Seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. The novel mu-opioid antagonist, GSK1521498, reduces ethanol consumption in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Inverse Agonist Properties of GSK1521498 and Other Mu-Opioid Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inverse agonist properties of the novel mu-opioid receptor (MOR) ligand, GSK1521498, with other well-established MOR ligands, including naltrexone (B1662487), naloxone (B1662785), 6-β-naltrexol, and nalmefene (B1676920). The information presented is supported by experimental data from scientific literature, with a focus on quantitative comparisons and detailed methodologies for key experiments.
Introduction to MOR Inverse Agonism
The mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR), is a key target in pain management and addiction therapies. While agonists like morphine activate the receptor to produce analgesia, antagonists block this activation. A third class of ligands, inverse agonists, are unique in that they can suppress the basal, constitutive activity of the receptor, leading to effects opposite to those of agonists.[1] This property is particularly relevant in conditions where the MOR system may be constitutively active, such as after prolonged agonist exposure.[2][3]
GSK1521498 is a novel MOR antagonist that has demonstrated potential in treating disorders related to compulsive behavior.[4][5] Its pharmacological profile, particularly its inverse agonist properties, distinguishes it from other MOR ligands.
Quantitative Comparison of Ligand Properties
The following tables summarize the binding affinities and functional activities of GSK1521498 and other MOR ligands based on data from radioligand binding and GTPγS binding assays.
Table 1: Mu-Opioid Receptor Binding Affinities (Ki)
| Ligand | Ki (nM) | Species/System | Reference(s) |
| GSK1521498 | ~0.42 | Human recombinant MOR | [4] |
| Naltrexone | ~0.2 - 0.4 | Human/Mouse MOR | [3][6] |
| Naloxone | ~1.1 - 1.5 | Human/Mouse MOR | [5][7] |
| 6-β-Naltrexol | ~2.12 | Human MOR | [4] |
| Nalmefene | ~0.56 | Human MOR | [3] |
Note: Ki values can vary between studies depending on the experimental conditions.
Table 2: Functional Activity at the Mu-Opioid Receptor (GTPγS Binding Assay)
| Ligand | Emax (% of Basal) | Activity Profile | Condition | Reference(s) |
| GSK1521498 | ~82% (inhibition) | Inverse Agonist | High MOR expression | [4][8] |
| Naltrexone | ~140% (stimulation) | Partial Agonist | High MOR expression | [4][8] |
| Naloxone | ~120% (stimulation) | Partial Agonist | High MOR expression | [4][8] |
| 6-β-Naltrexol | ~130% (stimulation) | Partial Agonist | High MOR expression | [4][8] |
| Nalmefene | ~120% (stimulation) | Partial Agonist | High MOR expression | [4][8] |
Note: Emax values represent the maximal effect of the ligand on basal [³⁵S]GTPγS binding. Values below 100% indicate inverse agonism, while values above 100% suggest partial agonism.
Key Findings from Comparative Studies
Experimental evidence highlights the distinct pharmacological profile of GSK1521498:
-
Context-Dependent Inverse Agonism: GSK1521498 exhibits inverse agonism at the MOR, particularly in systems with high receptor expression or following pre-treatment with an agonist like morphine.[4][5] In contrast, under conditions of low MOR expression, it behaves as a neutral antagonist.[4]
-
Partial Agonism of Other Ligands: Under conditions of high MOR expression where GSK1521498 shows inverse agonism, other classical antagonists like naltrexone, naloxone, 6-β-naltrexol, and nalmefene have been observed to act as partial agonists, stimulating basal GTPγS binding.[4][8]
-
More Complete Antagonism: Studies suggest that GSK1521498 may provide a more complete and selective antagonism of the MOR compared to naltrexone, which can exhibit partial agonist activity.[4][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of MOR activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.[7][9][10]
Materials:
-
Cell membranes expressing the mu-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (10 µM final concentration).
-
[³⁵S]GTPγS (0.05-0.1 nM final concentration).
-
Test ligands (GSK1521498, naltrexone, etc.) at various concentrations.
-
Unlabeled GTPγS (10 µM final concentration for determining non-specific binding).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the mu-opioid receptor.
-
Reaction Setup: In a 96-well plate, combine cell membranes (10-20 µg protein/well), assay buffer, GDP, and the test ligand at various concentrations. For non-specific binding control wells, add unlabeled GTPγS.
-
Initiation: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Detection: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot specific binding against the logarithm of the ligand concentration to determine Emax (maximal effect) and EC₅₀ (potency). For inverse agonists, a decrease in basal [³⁵S]GTPγS binding will be observed.
cAMP Accumulation Assay
This assay measures the ability of a ligand to modulate the production of the second messenger cyclic AMP (cAMP), typically after stimulation of adenylyl cyclase with forskolin (B1673556).[2]
Materials:
-
Whole cells expressing the mu-opioid receptor.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES and 0.1% BSA.
-
IBMX (a phosphodiesterase inhibitor, 0.5 mM final concentration).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test ligands (GSK1521498, naltrexone, etc.) at various concentrations.
-
cAMP detection kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Culture: Plate cells expressing the mu-opioid receptor in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with different concentrations of the test ligand in the presence of IBMX for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for an additional 15-30 minutes at 37°C.
-
Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Detection: Measure the intracellular cAMP concentration using a suitable detection method (e.g., ELISA, HTRF).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the ligand concentration. For inverse agonists acting on a constitutively active receptor, an increase in cAMP levels (reversal of basal inhibition) may be observed even in the absence of forskolin. For antagonists, a rightward shift in the agonist dose-response curve will be observed.
Conclusion
GSK1521498 displays a distinct pharmacological profile at the mu-opioid receptor compared to other commonly used antagonists. Its inverse agonist activity, particularly under conditions of high receptor expression or prolonged agonist exposure, suggests a mechanism of action that goes beyond simple receptor blockade. In contrast, ligands like naltrexone and naloxone can exhibit partial agonist properties under similar conditions. This differentiation in functional activity may have important implications for the therapeutic applications of these compounds, particularly in the context of addiction and compulsive disorders where alterations in basal MOR signaling are implicated. Further research is warranted to fully elucidate the clinical relevance of these distinct inverse agonist and partial agonist properties.
References
- 1. Partial agonistic activity of naloxone on the opioid receptors expressed from complementary deoxyribonucleic acids in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inverse agonists and neutral antagonists at mu opioid receptor (MOR): possible role of basal receptor signaling in narcotic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of GSK1521498 in Binge Eating Disorder: A Guide for Researchers
An objective analysis of the mu-opioid receptor antagonist GSK1521498 in comparison to established and emerging treatments for Binge Eating Disorder (BED), supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of the efficacy of GSK1521498, a novel mu-opioid receptor antagonist, with other pharmacological and non-pharmacological treatments for Binge Eating Disorder (BED). Designed for researchers, scientists, and drug development professionals, this document synthesizes key clinical trial data, outlines experimental protocols, and visualizes the underlying mechanism of action to inform future research and development in the field.
Introduction to GSK1521498
GSK1521498 is an investigational drug that acts as a selective antagonist for the mu-opioid receptor. The rationale for its use in BED stems from the role of the endogenous opioid system in the hedonic and motivational aspects of food consumption.[1][2] By blocking these receptors, GSK1521498 is hypothesized to reduce the rewarding properties of palatable foods, thereby decreasing the compulsion to binge eat. A key proof-of-mechanism study has explored its effects in obese individuals with BED, providing initial insights into its potential therapeutic role.[1][3] The development of GSK1521498 for disorders of compulsive consumption, including binge eating, has been a subject of interest in early clinical development.[2]
Quantitative Comparison of Treatment Efficacy
The following tables summarize the quantitative outcomes from key clinical trials of GSK1521498 and other prominent BED treatments.
Table 1: Efficacy of GSK1521498 in Binge Eating Disorder
| Outcome Measure | GSK1521498 (5 mg/day) | Placebo | Significance | Study |
| Change in Binge Eating Scores | No significant difference | No significant difference | NS | Ziauddeen et al. (2013)[1][3] |
| Change in Body Weight | No significant difference | No significant difference | NS | Ziauddeen et al. (2013)[1][3] |
| Change in Fat Mass | No significant difference | No significant difference | NS | Ziauddeen et al. (2013)[1][3] |
| Reduction in Hedonic Response to Sweetened Dairy | Significant reduction | - | p < 0.05 | Ziauddeen et al. (2013)[1][3] |
| Reduction in Caloric Intake (High-Fat Foods) | Significant reduction | - | p < 0.05 | Ziauddeen et al. (2013)[1][3] |
Table 2: Comparative Efficacy of Pharmacological Treatments for Binge Eating Disorder
| Treatment | Change in Binge Episodes/Week | Binge Remission Rate | Change in Weight (kg) | Key Studies |
| Lisdexamfetamine (B1249270) (50-70 mg/day) | -1.50 to -1.57 (days/week) | 38-50% | -4.5 to -5.9 | McElroy et al. (2015)[4][5], Guerdjikova et al. (2016)[6] |
| Topiramate (B1683207) (up to 600 mg/day) | -1.31 to -5.0 | 58% | -4.5 to -5.9 | McElroy et al. (2003)[7], Claudino et al. (2007)[8] |
| Naltrexone/Bupropion | No significant difference vs. placebo | 17.7% (placebo) vs. 31.3% (drug) | -4.31 (vs. placebo) | Grilo et al. (2022)[9][10] |
Table 3: Efficacy of Non-Pharmacological Treatments for Binge Eating Disorder
| Treatment | Binge Remission Rate | Key Studies |
| Cognitive Behavioral Therapy (CBT) | ~50% (well-maintained) | Grilo et al. (2021)[11] |
| Interpersonal Psychotherapy (IPT) | ~50% (well-maintained) | Grilo et al. (2021)[11] |
Experimental Protocols
GSK1521498: Proof-of-Mechanism Study (Ziauddeen et al., 2013)
-
Study Design: A 4-week, randomized, double-blind, placebo-controlled, parallel-group study.[1][3]
-
Participants: 63 obese adults (BMI ≥30 kg/m ²) with moderate to severe binge eating (Binge Eating Scale score ≥19).[1][12]
-
Intervention: Participants were randomized to receive GSK1521498 2 mg/day, GSK1521498 5 mg/day, or placebo for 28 days following a 1-week single-blind placebo run-in.[1][3]
-
Outcome Measures:
-
Key Findings: The 5 mg/day dose of GSK1521498 significantly reduced hedonic responses to sweetened dairy products and caloric intake of high-fat foods during ad libitum buffet meals compared to placebo. No significant effects were observed on body weight, fat mass, or overall binge eating scores.[1][3]
Lisdexamfetamine: Pivotal Phase 3 Trial (McElroy et al., 2015)
-
Study Design: A randomized, double-blind, parallel-group, forced dose titration, placebo-controlled clinical trial.[5]
-
Participants: 259 adults with moderate to severe BED.[4]
-
Intervention: Participants received lisdexamfetamine dimesylate at dosages of 30, 50, or 70 mg/day or placebo. Dosages were titrated over 3 weeks and maintained for 8 weeks.[5]
-
Outcome Measures:
-
Key Findings: The 50- and 70-mg/d treatment groups showed a significant decrease in weekly binge-eating days compared with placebo.[4][5] A higher percentage of participants in the 50-mg/d (42.2%) and 70-mg/d (50.0%) groups achieved 4-week binge-eating cessation compared to placebo (21.3%).[4][5]
Topiramate: Randomized, Placebo-Controlled Trial (McElroy et al., 2003)
-
Study Design: A 14-week, double-blind, flexible-dose, placebo-controlled trial.[7]
-
Participants: 61 obese outpatients (BMI ≥30 kg/m ²) with BED.[7]
-
Intervention: Participants were randomly assigned to receive topiramate (flexible dose of 25–600 mg/day) or placebo.[7]
-
Outcome Measures:
-
Key Findings: Topiramate was associated with a significantly greater reduction in binge frequency (94% vs. 46% for placebo) and a mean weight loss of 5.9 kg in study completers.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for GSK1521498 and a typical workflow for a BED clinical trial.
Caption: Proposed mechanism of GSK1521498 in reducing food reward.
Caption: Generalized workflow of a randomized controlled trial for BED.
Conclusion
The available evidence suggests that GSK1521498, at a dose of 5 mg/day, may modulate the hedonic aspects of food consumption in obese individuals with BED, though it did not demonstrate a significant impact on binge-eating frequency or body weight in the initial proof-of-mechanism study.[1][3] In contrast, treatments such as lisdexamfetamine and topiramate have shown efficacy in reducing both binge-eating episodes and weight in larger clinical trials.[4][5][7][8] Cognitive Behavioral Therapy remains a highly effective non-pharmacological option with durable outcomes.[11] Further research is warranted to determine if the effects of GSK1521498 on hedonic eating could translate into clinically meaningful long-term benefits for individuals with BED. The distinct mechanism of action of GSK1521498, targeting the reward pathway, presents a unique therapeutic approach that may be valuable for a subset of patients and warrants further investigation, potentially in combination with other treatment modalities.
References
- 1. Pharmacological treatment of binge eating disorder: update review and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review and meta-analysis of pharmacotherapy for binge-eating disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lindnercenterofhope.org [lindnercenterofhope.org]
- 5. Efficacy and safety of lisdexamfetamine for treatment of adults with moderate to severe binge-eating disorder: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. Topiramate for the treatment of binge eating disorder associated with obesity: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naltrexone-Bupropion and Behavior Therapy, Alone and Combined, for Binge-Eating Disorder: Randomized Double-Blind Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. Binge-Eating Disorder Interventions: Review, Current Status, and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the mu-opioid receptor antagonist GSK1521498 on hedonic and consummatory eating behaviour: a proof of mechanism study in binge-eating obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK1521498: A Comparative Analysis of its Selectivity for CNS Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and selectivity of GSK1521498 for the human opioid receptor family. GSK1521498 is a novel opioid receptor antagonist that has been investigated for its potential in treating disorders related to compulsive behavior.[1][2] Understanding its selectivity profile is crucial for assessing its therapeutic potential and predicting off-target effects.
Opioid Receptor Selectivity Profile
GSK1521498 demonstrates high affinity and selectivity for the mu-opioid receptor (MOPr) compared to other opioid receptor subtypes. The following table summarizes the binding affinities (pKi) and selectivity ratios of GSK1521498 for human mu (μ), delta (δ), and kappa (κ) opioid receptors.
| Receptor Subtype | GSK1521498 pKi | Naltrexone pKi | Fold Selectivity (MOPr vs. other) for GSK1521498 |
| Mu-Opioid (MOPr) | 10.3 | 9.3 | - |
| Delta-Opioid (DOPr) | 9.15 | 8.5 | ~14-fold |
| Kappa-Opioid (KOPr) | 9.15 | 8.8 | ~14-fold |
Note: pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating greater binding affinity. The data presented is compiled from studies using recombinant human opioid receptors.[1]
Experimental Methodologies
The selectivity of GSK1521498 was primarily determined using radioligand binding assays and functional [³⁵S]GTPγS binding assays.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (GSK1521498) to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).
Experimental Protocol:
-
Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the human mu-opioid receptor.
-
Incubation: Cell membranes were incubated with a fixed concentration of the radioligand [³H]naloxone and varying concentrations of the competing unlabeled ligand (GSK1521498 or naltrexone).
-
Equilibrium: The incubation was carried out to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. In the case of an antagonist or inverse agonist like GSK1521498, its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding or to decrease basal binding is assessed.
Experimental Protocol:
-
Membrane Preparation: Membranes were prepared from CHO cells expressing the human mu-opioid receptor.
-
Incubation: Membranes were incubated with [³⁵S]GTPγS, GDP, and the test compound (GSK1521498). To assess antagonist activity, an agonist was also included.
-
Reaction: The binding of [³⁵S]GTPγS to G proteins was allowed to proceed.
-
Termination and Separation: The reaction was terminated, and the bound [³⁵S]GTPγS was separated from the free form by filtration.
-
Quantification: The radioactivity on the filters was measured by scintillation counting.
-
Data Analysis: The amount of [³⁵S]GTPγS binding was plotted against the concentration of the test compound to determine its effect on G protein activation.
Mu-Opioid Receptor Signaling Pathway
GSK1521498 acts as an antagonist at the mu-opioid receptor, which is a G protein-coupled receptor (GPCR). Upon binding, it blocks the downstream signaling cascade typically initiated by endogenous or exogenous agonists. Some studies also suggest that GSK1521498 may exhibit inverse agonist properties, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[1][2]
References
- 1. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Examination of GSK1521498 Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of GSK1521498, a potent and selective µ-opioid receptor inverse agonist, across different species. As a compound investigated for its potential in treating disorders related to compulsive consumption, understanding its pharmacokinetic profile is crucial for the extrapolation of preclinical findings to clinical development. This document summarizes available quantitative data, details experimental methodologies, and provides a comparative context with the established µ-opioid receptor antagonist, naltrexone.
Comparative Pharmacokinetic Data
The following tables present a summary of the available pharmacokinetic parameters for GSK1521498 and the comparator, naltrexone, in humans and rats. While comprehensive data for GSK1521498 is limited in the public domain, this guide compiles the accessible information to facilitate a cross-species comparison.
Table 1: Pharmacokinetic Parameters of GSK1521498 Following Oral Administration
| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Notes |
| Human | 2, 5, and 10 mg (multiple doses) | 2 - 5 (median)[1] | Data not publicly available | Data not publicly available | Data not publicly available | Systemic exposure (AUC and Cmax) increased in a slightly greater-than-dose-proportional manner. Steady-state was reached in approximately 7 days.[1] |
| Rat | Not specified | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Dose-response and time course of efficacy correlated with the plasma concentration profile. |
Table 2: Pharmacokinetic Parameters of Naltrexone Following Oral Administration
| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Notes |
| Human | 50 mg | ~1 | 12.01 - 12.27 | 43.31 - 43.45 (AUC0-12h) | 4 - 13 | Rapidly and almost completely absorbed. Extensive first-pass metabolism results in low oral bioavailability (~5%). |
| Rat | 10 mg/kg | Data not publicly available | Data not publicly available | Data not publicly available | 4.6 (s.c. pellet) | While oral administration data is limited, subcutaneous administration resulted in a terminal elimination half-life of 4.6 hours. |
Experimental Protocols
The following sections detail the generalized methodologies employed in preclinical and clinical pharmacokinetic studies for orally administered compounds like GSK1521498 and naltrexone.
Preclinical Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of the test compound following oral administration in rats.
Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Sex: Male and/or female.
-
Housing: Housed in controlled conditions with a standard 12-hour light/dark cycle and access to food and water ad libitum, except for a pre-dose fasting period.
Drug Administration:
-
Animals are fasted overnight prior to dosing.
-
The test compound is formulated in a suitable vehicle (e.g., water, 0.5% methylcellulose).
-
A single dose is administered via oral gavage using a gavage needle of appropriate size for the animal's weight.
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood is typically collected from the tail vein, saphenous vein, or via a surgically implanted cannula to minimize stress to the animal.
-
Samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
Sample Processing and Analysis:
-
Plasma is separated by centrifugation.
-
Plasma samples are stored at -80°C until analysis.
-
The concentration of the test compound in plasma is determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental analysis software.
Clinical Pharmacokinetic Study in Humans (Single Ascending Dose)
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of the investigational drug in healthy human subjects.
Study Design:
-
A randomized, double-blind, placebo-controlled, single ascending dose design.
-
Subjects are enrolled in sequential cohorts, with each cohort receiving a higher dose of the investigational drug or placebo.
Subject Population:
-
Healthy male and/or female volunteers.
-
Subjects undergo a comprehensive screening process to ensure they meet the inclusion and exclusion criteria of the study protocol.
Drug Administration:
-
Subjects are typically fasted overnight before receiving the investigational drug.
-
A single oral dose of the investigational drug or placebo is administered with a standardized volume of water.
Blood Sampling:
-
Blood samples are collected at frequent intervals post-dose to characterize the pharmacokinetic profile.
-
Typical sampling time points include pre-dose (0 hour) and at multiple time points up to 48 or 72 hours post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours).
Sample Processing and Analysis:
-
Plasma is separated, and samples are stored frozen until analysis.
-
Drug concentrations in plasma are measured using a validated LC-MS/MS method.
Pharmacokinetic and Safety Analysis:
-
Pharmacokinetic parameters are calculated for each dose level.
-
Safety and tolerability are assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of the µ-opioid receptor, the target of GSK1521498 and naltrexone, and a typical workflow for a preclinical pharmacokinetic study.
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: Preclinical Pharmacokinetic Workflow.
References
Reproducibility of GSK1521498's Effects on Palatable Food Consumption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on the reproducibility of GSK1521498's effects on palatable food consumption. It includes a review of its mechanism of action, comparative analyses with alternative compounds, and detailed experimental protocols for key behavioral assays.
Executive Summary
GSK1521498, a selective µ-opioid receptor (MOR) inverse agonist, has demonstrated reproducible effects in reducing the consumption of highly palatable foods in both preclinical and clinical studies. Its mechanism of action centers on modulating the hedonic, or rewarding, aspects of food intake, which are largely driven by the endogenous opioid system. This guide presents quantitative data from various studies on GSK1521498 and compares its efficacy with other pharmacological agents, including the non-selective opioid antagonist naltrexone (B1662487), the serotonin-norepinephrine reuptake inhibitor sibutramine (B127822), and the selective serotonin (B10506) 2C receptor agonist lorcaserin (B1675133). The presented data and protocols aim to provide researchers with a robust resource for designing and evaluating studies on compulsive overeating and obesity.
Data Presentation: Comparative Efficacy on Palatable Food Consumption
The following tables summarize the quantitative data from preclinical and clinical studies on the effects of GSK1521498 and alternative compounds on palatable food consumption.
Table 1: Preclinical Studies on Palatable Food Intake in Rodents
| Compound | Species | Assay | Dose Range | Key Findings | Reference |
| GSK1521498 | Rat | Palatable Chow Consumption | 0.1, 1, 3 mg/kg (i.p.) | Dose-dependently suppressed nocturnal consumption of palatable chow.[1] | [1] |
| Rat | Sucrose Preference | Not specified | Suppressed preference for sucrose-containing solutions.[1] | [1] | |
| Rat | Operant Responding (Palatable Food Reward) | Not specified | Reduced the reinforcement efficacy of palatable food reward and enhanced satiety.[1] | [1] | |
| Naltrexone | Rat | Chow Intake (after palatable solution exposure) | 0.3, 3.0 mg/kg (s.c.) | Significant dose-related decreases in chow intake in rats previously exposed to sucrose, Polycose, or saccharin (B28170) solutions.[2] | [2] |
| Rat | Ethanol (B145695) Consumption | 0.25, 0.50, 0.75, 1.0 mg/kg | Dose-dependently reduced consumption of 10% ethanol solution.[3] | [3] | |
| Sibutramine | Rat | Palatable Mash Intake | 0.5, 1.0, 3.0 mg/kg (i.p.) | Dose-dependently reduced palatable mash intake.[4][5] | [4][5] |
| Rat | High-Fat/High-Sucrose Diet Intake | 0.5, 1.0, 3.0 mg/kg (i.p.) | Dose-dependently reduced feeding on a high-fat/high-sucrose diet.[6] | [6] | |
| Lorcaserin | Rat | Glucose Solution Consumption | 0.1, 0.3, 1.0, 3.0 mg/kg | Dose-dependent reduction in glucose consumption, significant at 1.0 and 3.0 mg/kg.[7] | [7] |
| Rat | Palatable Food Deprivation-Induced Feeding | 0.3, 1.0, 3.0 mg/kg (s.c.) | Dose-dependently reduced feeding induced by palatability.[8] | [8] |
Table 2: Clinical Studies on Palatable Food Intake in Humans
| Compound | Population | Study Design | Dose | Key Findings on Palatable Food | Reference |
| GSK1521498 | Binge-eating obese subjects | Randomized, double-blind, placebo-controlled | 2 mg/day, 5 mg/day | 5 mg/day dose significantly reduced hedonic responses to sweetened dairy products and reduced caloric intake of high-fat foods during an ad libitum buffet meal.[9] No significant effect at 2 mg/day.[9] | [9] |
| Naltrexone | Obese women | Placebo-controlled | 25 mg, 50 mg | 50 mg dose significantly reduced the positive association between reward-driven eating and food craving intensity.[10] | [10] |
| Healthy male volunteers | Double-blind, placebo-controlled | 50 mg | Significantly reduced pleasantness ratings of sweetened, fatty, and high-protein foods.[11] Significantly reduced fat and protein intake.[11] | [11] | |
| Lorcaserin | Obese individuals | Randomized, placebo-controlled, double-blind | Not specified | After 56 days, significantly reduced caloric intake from a buffet meal compared to placebo.[12] | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of GSK1521498, a typical experimental workflow for its evaluation, and a comparison of the signaling pathways of different anti-obesity drugs.
Caption: Signaling pathway of GSK1521498 in modulating palatable food reward.
References
- 1. Regulation of ingestive behaviors in the rat by GSK1521498, a novel micro-opioid receptor-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prior exposure to palatable solutions enhances the effects of naltrexone on food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low doses of naltrexone reduce palatability and consumption of ethanol in outbred rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sibutramine-induced anorexia: potent, dose-dependent and behaviourally-selective profile in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contrasting effects of systemic and central sibutramine administration on the intake of a palatable diet in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 5-HT2C receptor agonist lorcaserin reduces nicotine self-administration, discrimination, and reinstatement: relationship to feeding behavior and impulse control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the mu-opioid receptor antagonist GSK1521498 on hedonic and consummatory eating behaviour: a proof of mechanism study in binge-eating obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Putting the brakes on the "drive to eat": Pilot effects of naltrexone and reward based eating on food cravings among obese women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective effects of naltrexone on food pleasantness and intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK1521498 and Bupropion-Naltrexone for Weight Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two pharmacological agents with distinct mechanisms of action investigated for weight management: GSK1521498, a selective µ-opioid receptor inverse agonist, and the combination of bupropion (B1668061) and naltrexone (B1662487), a widely prescribed weight loss therapy. This comparison is based on available preclinical and clinical data, with a focus on their mechanisms of action, experimental protocols, and efficacy.
Executive Summary
GSK1521498 and the bupropion-naltrexone combination both target the central nervous system to modulate appetite and food reward, yet they operate through different pathways and are at vastly different stages of clinical development. The bupropion-naltrexone combination is an FDA-approved treatment with a well-documented efficacy and safety profile from extensive Phase 3 clinical trials. In contrast, GSK1521498 has primarily been evaluated in preclinical and early-phase clinical studies, with limited data on its long-term weight loss efficacy in a broad obese population. A proof-of-mechanism study in binge-eating obese subjects did not demonstrate a significant effect of GSK1521498 on body weight compared to placebo.
Mechanism of Action
GSK1521498: A Selective µ-Opioid Receptor Inverse Agonist
GSK1521498 is a novel opioid receptor inverse agonist with high selectivity for the µ-opioid receptor (MOR) over kappa- and delta-opioid receptors.[1] The endogenous opioid system, particularly the MOR, is implicated in the rewarding and palatable aspects of food consumption. By acting as an inverse agonist, GSK1521498 is hypothesized to reduce the hedonic aspects of eating, thereby decreasing the consumption of highly palatable, calorie-dense foods.[1] Preclinical studies in rats have shown that GSK1521498 can suppress the intake of palatable food and lead to weight loss, primarily through a reduction in fat mass.[2]
Bupropion-Naltrexone Combination: A Dual-Pathway Approach
The bupropion-naltrexone combination targets two key areas in the brain involved in appetite regulation and reward: the hypothalamus and the mesolimbic dopamine (B1211576) circuit.[3][4]
-
Bupropion , a dopamine and norepinephrine (B1679862) reuptake inhibitor, stimulates pro-opiomelanocortin (POMC) neurons in the hypothalamus.[5] This leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin-4 receptors (MC4R) to decrease appetite and increase energy expenditure.[4]
-
Naltrexone , an opioid receptor antagonist, blocks the µ-opioid receptors on POMC neurons. This action prevents the inhibitory feedback loop mediated by β-endorphin, an endogenous opioid that is co-released with α-MSH. By blocking this feedback, naltrexone sustains the anorectic effect of bupropion.[3][4]
Comparative Data Presentation
Due to the disparity in the clinical development stages, a direct quantitative comparison of weight loss efficacy from large-scale trials is not feasible. The following tables summarize the available data for each agent.
Table 1: Quantitative Comparison of Clinical Trial Data for Weight Loss
| Parameter | GSK1521498 | Bupropion-Naltrexone Combination |
| Primary Indication Studied | Binge-eating disorder, Alcohol dependence | Chronic Weight Management |
| Mean Weight Change vs. Placebo | No significant difference in body weight or fat mass in a 4-week study of binge-eating obese subjects. | Ranged from approximately -3.2% to -5.2% in various 56-week Phase 3 trials (COR-I, COR-II, COR-BMOD). |
| Percentage of Patients Achieving ≥5% Weight Loss | Data not available from large-scale weight loss trials. | Ranged from approximately 36% to 57% in various 56-week Phase 3 trials. |
| Most Common Adverse Events | Generally well-tolerated in the reported study. | Nausea, constipation, headache, vomiting, dizziness, insomnia, dry mouth, and diarrhea. |
Experimental Protocols
Key Experiment for GSK1521498: Proof-of-Mechanism in Binge-Eating Obese Subjects
-
Study Design : A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants : Adults with a BMI ≥30 kg/m ² and a Binge Eating Scale score ≥19.
-
Intervention : Participants received a one-week single-blind placebo run-in, followed by randomization to 28 days of treatment with GSK1521498 (2 mg/day or 5 mg/day) or placebo.
-
Outcome Measures : The primary outcomes were changes in body weight, fat mass, and binge-eating scores. Secondary outcomes included hedonic and consummatory eating behaviors assessed through inpatient food challenges.
Key Experiments for Bupropion-Naltrexone: The COR (Contrave Obesity Research) Program
-
Study Design : The COR program consisted of several large, randomized, double-blind, placebo-controlled Phase 3 trials (e.g., COR-I, COR-II, COR-BMOD, COR-Diabetes).
-
Participants : Overweight and obese adults, including those with type 2 diabetes.
-
Intervention : Participants were randomized to receive a combination of bupropion SR (360 mg/day) and naltrexone SR (32 mg/day) or placebo for 56 weeks, in conjunction with a lifestyle modification program.
-
Outcome Measures : Co-primary endpoints were the percent change in body weight and the proportion of participants achieving at least a 5% reduction in body weight from baseline.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for GSK1521498.
Caption: Synergistic mechanism of bupropion and naltrexone.
Conclusion
The bupropion-naltrexone combination is a well-established therapeutic option for chronic weight management, supported by a robust body of evidence from large-scale clinical trials. Its dual mechanism of action effectively targets both homeostatic and hedonic pathways of appetite control.
GSK1521498, with its selective µ-opioid receptor inverse agonism, represents a novel approach to modulating the rewarding aspects of food intake. However, based on the currently available public data, its clinical development for weight loss appears to be in the early stages. The lack of significant weight reduction in the proof-of-mechanism study in binge-eating obese individuals raises questions about its potential as a broad-spectrum anti-obesity agent. Further clinical trials are necessary to determine the efficacy and safety of GSK1521498 for weight management in the general obese population. For now, any comparison must acknowledge the substantial difference in the maturity of the clinical data between these two agents.
References
A Comparative Guide to GSK1521498: In Vitro and In Vivo Correlation of Binding and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel μ-opioid receptor (MOPr) antagonist, GSK1521498, with other established opioid antagonists. The following sections detail its in vitro binding profile and in vivo efficacy, supported by experimental data and detailed methodologies, to facilitate a comprehensive understanding of its pharmacological characteristics and potential therapeutic applications in disorders of compulsive consumption.
In Vitro Comparative Analysis: Binding Affinity and Selectivity
GSK1521498 is a potent and selective antagonist of the μ-opioid receptor (MOPr).[1] Its binding affinity and selectivity have been characterized in various in vitro assays and compared with other non-selective opioid antagonists such as naltrexone (B1662487), naloxone (B1662785), and nalmefene.
Table 1: Comparison of In Vitro Binding Affinities (Ki in nM) of Opioid Receptor Antagonists
| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Selectivity for MOR vs. DOR/KOR |
| GSK1521498 | Potent and Selective | ~14-fold lower affinity than for MOR | ~14-fold lower affinity than for MOR | High |
| Naltrexone | ~0.4 - 1.17 | ~20-30 times less potent than for MOR | ~3.9 - 4.8 | Moderate |
| Naloxone | ~1.07 - 1.1 | ~20-30 times less potent than for MOR | ~2-5 times less potent than Naltrexone | Moderate |
| Nalmefene | ~0.56 | ~9.4 | ~0.37 | Low (Higher affinity for KOR) |
Note: Ki values can vary between studies depending on the experimental conditions.
GSK1521498 demonstrates a significant selectivity for the μ-opioid receptor, with approximately 14-fold greater affinity for MOPr compared to both δ-opioid (DOPr) and κ-opioid (KOPr) receptors.[2] In contrast, while naltrexone and naloxone also show preference for MOPr, their selectivity is less pronounced. Nalmefene exhibits high affinity for both MOR and KOR.[2] Furthermore, studies have indicated that GSK1521498 acts as an inverse agonist at the MOPr, particularly at high receptor expression levels, a characteristic that differentiates it from naltrexone, which can exhibit partial agonist activity.[2][3]
In Vivo Efficacy: Preclinical and Clinical Findings
The in vitro profile of GSK1521498 translates to significant effects in preclinical and clinical models of compulsive consumption, particularly in the context of alcohol and palatable food intake.
Table 2: Comparison of In Vivo Efficacy of GSK1521498 and Naltrexone
| Compound | Indication Studied | Animal Model / Clinical Population | Key Findings |
| GSK1521498 | Alcohol Seeking and Consumption | Preclinical models of alcohol seeking | Significantly decreases both alcohol seeking and drinking behavior.[1] |
| Binge Eating | Obese subjects with binge-eating disorder | A 5 mg/day dose significantly reduced hedonic responses to sweetened dairy products and caloric intake, particularly of high-fat foods. No significant effect on body weight was observed in the 28-day study. | |
| Naltrexone | Alcohol Dependence | Alcohol-dependent patients | Numerous clinical trials have demonstrated that naltrexone (typically 50 mg/day) is more effective than placebo in reducing the risk of heavy drinking days and increasing the percentage of abstinent days.[4] Efficacy can be influenced by patient adherence and the specific outcome measures used. |
Experimental Protocols
In Vitro Radioligand Binding Assay for μ-Opioid Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the μ-opioid receptor by measuring its ability to displace a specific radiolabeled ligand.
Materials:
-
Cell membranes expressing μ-opioid receptors (e.g., from CHO or HEK293 cells, or rat brain tissue).
-
Radioligand: [³H]-DAMGO (a selective MOPr agonist).
-
Test compound (e.g., GSK1521498).
-
Non-specific binding control: Naloxone (at a high concentration, e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, [³H]-DAMGO (at a concentration near its dissociation constant, Kd), and either the test compound, vehicle (for total binding), or a high concentration of naloxone (for non-specific binding).
-
Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Allow the filters to dry completely, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
In Vitro [³⁵S]GTPγS Binding Assay
Objective: To measure the functional activity of a compound at the μ-opioid receptor by quantifying its effect on G-protein activation. This assay can distinguish between agonists, antagonists, and inverse agonists.
Materials:
-
Cell membranes expressing μ-opioid receptors and associated G-proteins.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound (e.g., GSK1521498).
-
A known MOPr agonist (e.g., DAMGO) for antagonist testing.
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates and scintillation counter.
Procedure:
-
Incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add the test compound at various concentrations. To test for antagonist activity, co-incubate with a fixed concentration of an agonist like DAMGO.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data is analyzed by plotting the amount of [³⁵S]GTPγS bound against the log concentration of the compound. Agonists will stimulate binding, antagonists will block agonist-stimulated binding, and inverse agonists will reduce basal binding.
In Vivo Animal Model of Binge Eating
Objective: To evaluate the effect of a test compound on binge-like eating behavior in rodents.
Materials:
-
Rodents (rats or mice).
-
Standard chow and a highly palatable food (e.g., high-fat, high-sugar diet).
-
Test compound (e.g., GSK1521498) and vehicle.
-
Animal caging and monitoring equipment.
Procedure (Limited Access Model):
-
House animals individually and provide ad libitum access to standard chow and water.
-
For a set period (e.g., 1-2 hours) on specific days (e.g., 3 times a week), provide the animals with limited access to the highly palatable food.[6]
-
This intermittent access schedule typically induces a binge-like consumption of the palatable food during the access period.[7]
-
Once a stable binge-eating pattern is established, administer the test compound or vehicle at a predetermined time before the palatable food access session.
-
Measure the amount of palatable food and standard chow consumed during and after the access period.
-
Body weight and other relevant physiological parameters can also be monitored.
-
The efficacy of the compound is determined by its ability to reduce the consumption of the palatable food compared to the vehicle-treated group.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the experimental process, the following diagrams illustrate the signaling pathway of the μ-opioid receptor and a typical workflow for the evaluation of a novel antagonist like GSK1521498.
Caption: μ-Opioid receptor signaling cascade.
Caption: Drug discovery and development workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naltrexone for the Management of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Feeding and reward: Perspectives from Three Rat Models of Binge Eating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Compulsive Eating Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of GSK1521498: A Comparative Guide for Researchers
GSK1521498, a novel mu-opioid receptor (MOR) antagonist, has demonstrated significant potential in preclinical and clinical studies for the treatment of disorders related to compulsive consumption, such as alcohol dependence and binge eating. This guide provides a comprehensive comparison of GSK1521498 with the established MOR antagonist, naltrexone, and delves into the experimental data and methodologies that underpin its translational promise from animal models to human applications.
Mechanism of Action: Beyond Simple Antagonism
GSK1521498 distinguishes itself from other MOR antagonists through its unique pharmacological profile. While it effectively blocks the mu-opioid receptor, it also exhibits properties of an inverse agonist. This means that in addition to preventing the binding of opioid agonists, GSK1521498 can also reduce the basal or constitutive activity of the receptor. This dual action is hypothesized to contribute to its enhanced efficacy in reducing reward-seeking behaviors.
dot
Safety Operating Guide
Proper Disposal of GSK1521498 Free Base and Hydrochloride Salt in a Laboratory Setting
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of the research compound GSK1521498, in both its free base and hydrochloride forms. These procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
The disposal of any chemical, including the novel opioid receptor antagonist GSK1521498, must be conducted with strict adherence to safety protocols and environmental regulations. In the absence of a specific Safety Data Sheet (SDS) for GSK1521498, a conservative approach based on best practices for pharmaceutical and chemical waste disposal is mandatory. The following procedures are based on guidelines for similar opioid antagonists, such as Naltrexone and Naloxone, and general laboratory chemical waste management principles.
Pre-Disposal and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemically-compatible, single-use/disposable (e.g., Nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if handling powders outside of a fume hood to prevent inhalation |
Disposal Procedures for GSK1521498
Disposal of GSK1521498 must be handled through a licensed environmental waste management company. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Keep GSK1521498 waste (both free base and hydrochloride) separate from other waste streams to avoid unintended reactions.
-
Do not mix with other waste. Leave chemicals in their original containers if possible.
-
-
Containerization:
-
Place all waste, including contaminated materials (e.g., pipette tips, weighing boats, contaminated PPE), into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be in good condition and compatible with the chemical.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("GSK1521498 free base" or "GSK1521498 hydrochloride"), and the approximate quantity.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
The preferred method of disposal for pharmaceutical waste is typically high-temperature incineration at a permitted facility.[1]
-
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection: Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of GSK1521498.
Caption: Workflow for the safe disposal of GSK1521498.
Disclaimer: This document provides guidance based on general laboratory safety principles and information from similar compounds. It is not a substitute for a compound-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department for specific disposal requirements and to ensure compliance with all local, state, and federal regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
